molecular formula C3H6N2O2 B13829578 Malonamide-13C3

Malonamide-13C3

Cat. No.: B13829578
M. Wt: 105.070 g/mol
InChI Key: WRIRWRKPLXCTFD-VMIGTVKRSA-N
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Description

Malonamide-13C3 is a useful research compound. Its molecular formula is C3H6N2O2 and its molecular weight is 105.070 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6N2O2

Molecular Weight

105.070 g/mol

IUPAC Name

(1,2,3-13C3)propanediamide

InChI

InChI=1S/C3H6N2O2/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7)/i1+1,2+1,3+1

InChI Key

WRIRWRKPLXCTFD-VMIGTVKRSA-N

Isomeric SMILES

[13CH2]([13C](=O)N)[13C](=O)N

Canonical SMILES

C(C(=O)N)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Introduction: The Significance of Stable Isotope Labeling with Malonamide-¹³C₃

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Malonamide-¹³C₃

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, analysis, and applications of Malonamide-¹³C₃. It is designed to provide not just procedural steps but also the underlying scientific rationale to empower users in their research endeavors.

Stable isotope labeling is a powerful and indispensable technique in modern scientific research, allowing for the precise tracking of molecules through complex biological and chemical systems without the complications of radioactivity. Malonamide-¹³C₃, in which the three carbon atoms of the malonamide backbone are replaced with the heavy isotope carbon-13, is a key reagent in this field.

Its utility stems from the fundamental principle that ¹³C-labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass-sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This distinction allows Malonamide-¹³C₃ to serve two primary roles:

  • As a Tracer: It can be introduced into biological systems to trace metabolic pathways. The ¹³C₃ core allows researchers to follow the backbone of the molecule as it is metabolized, providing unambiguous insights into cellular metabolism and flux analysis.[2][3]

  • As an Internal Standard: In quantitative mass spectrometry, it serves as an ideal internal standard. Since it co-elutes with unlabeled malonamide but is mass-shifted, it can correct for variations in sample preparation and instrument response, leading to highly accurate quantification.[4][5]

This guide will delve into the essential chemical properties of Malonamide-¹³C₃, its synthesis, analytical characterization, and the practical workflows for its application.

Core Chemical and Physical Properties

The introduction of three ¹³C atoms results in a predictable increase in molecular weight compared to the unlabeled (¹²C) analogue, which is the cornerstone of its utility. Other physicochemical properties are expected to be nearly identical.

PropertyMalonamide (Unlabeled)Malonamide-¹³C₃ (Labeled)Data Source(s)
CAS Number 108-13-41330165-30-4[6],[2]
Molecular Formula C₃H₆N₂O₂¹³C₃H₆N₂O₂[6],[7]
Molecular Weight 102.09 g/mol 105.07 g/mol [8],[7]
Appearance White crystalline powder/solidWhite Solid[9],[2]
Melting Point 172-175 °CExpected to be nearly identical to unlabeled[9]
Water Solubility 180 g/L (at 20 °C)Expected to be nearly identical to unlabeled[6],
Chemical Structure CH₂(CONH₂)₂[¹³CH₂(¹³CONH₂)₂][10]

Synthesis of Malonamide-¹³C₃: A Plausible and Efficient Route

The most direct and established method for synthesizing malonamide is through the ammonolysis of diethyl malonate. This well-documented reaction provides a reliable pathway for producing Malonamide-¹³C₃ by utilizing a fully labeled precursor, Diethyl malonate-¹³C₃, which is commercially available.[11]

The reaction proceeds via nucleophilic acyl substitution, where ammonia attacks the electrophilic carbonyl carbons of the ester groups, leading to the displacement of ethanol and the formation of the diamide.

Proposed Synthetic Workflow

SynthesisWorkflow Precursor Diethyl malonate-¹³C₃ ReactionVessel Reaction at Room Temp (Stirring for 48h) Precursor->ReactionVessel Reagent Concentrated Ammonia (NH₃) Reagent->ReactionVessel Solvent Ethanol (Solvent) Solvent->ReactionVessel Filtration Vacuum Filtration ReactionVessel->Filtration Crude product precipitates Washing Wash with Cold Ethanol Filtration->Washing Drying Drying under Vacuum (80 °C) Washing->Drying Product Malonamide-¹³C₃ (Final Product) Drying->Product AnalyticalWorkflow cluster_sample Sample Preparation cluster_analysis Analysis Weigh Weigh ~5 mg of Malonamide-¹³C₃ Dissolve Dissolve in 0.6 mL of Deuterated Solvent (e.g., D₂O or DMSO-d₆) Weigh->Dissolve Filter Filter into NMR tube (glass wool plug) Dissolve->Filter For NMR MS LC-MS Analysis Dissolve->MS For MS (further dilution) Prep_NMR Prepared NMR Sample Filter->Prep_NMR NMR ¹³C-NMR Spectroscopy Prep_NMR->NMR

Sources

Technical Guide: Malonamide-13C3 in Analytical & Synthetic Applications

[1]

Executive Summary

Malonamide-13C3 (Propanediamide-13C3) is a stable isotope-labeled derivative of malonamide where all three carbon atoms in the backbone are replaced with Carbon-13 (

121

Unlike deuterium-labeled analogs, which can suffer from hydrogen-deuterium exchange (HDX) in protic solvents, this compound offers a non-exchangeable, chemically stable mass shift (+3 Da).[1] This guide details its physicochemical properties, synthesis pathways, and application protocols for high-precision bioanalysis.[1]

Part 1: Chemical Identity & Specifications[3]

The following data characterizes the specific isotopologue Malonamide-1,2,3-13C3 . Researchers must distinguish between the labeled specific identifier and the generic parent CAS often used in safety data sheets.[1]

Table 1: Chemical Identifiers and Properties
ParameterSpecification
Chemical Name This compound (Propanediamide-13C3)
CAS Number (Labeled) 1330165-30-4
CAS Number (Unlabeled Parent) 108-13-4
Molecular Formula

Molecular Weight 105.07 g/mol (Unlabeled: 102.09 g/mol )
Isotopic Purity

99 atom %

Appearance White crystalline solid
Melting Point 170 – 175 °C (Consistent with parent)
Solubility Soluble in water, ethanol; sparingly soluble in ether
SMILES N)(N)

Part 2: Synthesis & Manufacturing Logic

The synthesis of this compound typically follows a nucleophilic acyl substitution pathway.[1] The choice of Diethyl Malonate-1,2,3-13C3 as the starting material is critical because it ensures the isotopic label is integral to the carbon skeleton, preventing metabolic loss during biological studies.

Mechanistic Pathway

The reaction involves the ammonolysis of the diester.[1] Unlike acid chloride routes, this method avoids aggressive reagents that might degrade the isotopic purity or introduce impurities.[1]

Protocol Summary:

  • Precursor: Diethyl Malonate-13C3 is dissolved in anhydrous ethanol.[1]

  • Reagent: Saturated ethanolic ammonia (excess) is introduced.

  • Reaction: The mixture is stirred at ambient temperature. The equilibrium is driven forward by the precipitation of the diamide (this compound) which is less soluble in ethanol than the starting ester.[1]

  • Purification: Recrystallization from water/ethanol ensures removal of mono-amide byproducts.[1]

Visualization: Synthesis Workflow

SynthesisWorkflowStartDiethyl Malonate-13C3(Precursor)ProcessAmmonolysis(Nucleophilic Substitution)Start->ProcessDissolutionReagentEthanolic Ammonia(Excess)Reagent->ProcessAdditionIntermediatePrecipitationof DiamideProcess->IntermediateStirring (RT)ProductThis compound(>99% Purity)Intermediate->ProductRecrystallization

Figure 1: Synthetic pathway for this compound via ammonolysis of labeled diethyl malonate.

Part 3: Analytical Applications (LC-MS/MS)

In drug development, this compound is primarily used as an Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS).[1]

Why 13C3 over Deuterium?
  • No Back-Exchange: Deuterium on amide nitrogens or alpha-carbons can exchange with solvent protons (

    
    /
    
    
    ), altering the mass shift and ruining quantitation.[1] The
    
    
    backbone is chemically inert.[1]
  • Co-Elution:

    
     isotopes have virtually identical chromatographic retention times to the analyte, ensuring they experience the exact same matrix effects (ion suppression/enhancement) at the electrospray source.[1]
    
Experimental Protocol: IDMS Quantification

Objective: Quantify trace Malonamide (metabolite) in plasma.

  • Stock Preparation: Dissolve this compound in 50:50 Water:Methanol to 1 mg/mL.

  • Spiking: Add fixed concentration of this compound (e.g., 100 ng/mL) to all samples and calibration standards.

  • Extraction: Perform protein precipitation using Acetonitrile (1:3 ratio). Centrifuge at 10,000 x g for 10 min.

  • LC-MS/MS Parameters:

    • Column: C18 Polar Embedded (to retain polar amides).[1]

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

    • Transitions (MRM):

      • Analyte: m/z 103.1

        
         86.1 (Loss of 
        
        
        )[1]
      • IS (13C3): m/z 106.1

        
         89.1 (Mass shift +3 maintained).[1]
        
Visualization: IDMS Logic Flow

IDMS_LogicSampleBiological Sample(Unknown Conc.)MixEquilibration(Matrix Integration)Sample->MixISThis compound(Known Fixed Conc.)IS->MixExtractProtein Precipitation& CentrifugationMix->ExtractLCMSLC-MS/MS Analysis(MRM Mode)Extract->LCMSDataRatio Calculation(Analyte Area / IS Area)LCMS->DataCo-elution correctsMatrix Effects

Figure 2: Isotope Dilution Mass Spectrometry workflow ensuring correction for ionization suppression.

Part 4: Handling & Stability

  • Hygroscopicity: Malonamide derivatives can be hygroscopic.[1] Store the 13C3 solid in a desiccator at room temperature.

  • Solution Stability: Aqueous solutions are stable for 1 week at 4°C. For long-term storage, freeze at -20°C.

  • Safety: While generally low toxicity (Skin Irrit. 2), treat as a potential irritant.[1] Use standard PPE (gloves, goggles).[1]

References

  • ChemBK. (n.d.).[1] this compound - CAS 1330165-30-4.[1][2][3][4] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7911, Malonamide (Parent Compound). Retrieved from [Link][1]

Technical Deep Dive: Triple 13C-Labeled Malonamide (Malonamide-1,2,3-¹³C₃)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural specifications, synthesis, and analytical characterization of Malonamide-1,2,3-¹³C₃ (Triple ¹³C-labeled Malonamide). As a stable isotopologue of malonamide, this compound serves as a critical internal standard in quantitative NMR (qNMR) and mass spectrometry (MS) workflows, particularly in metabolic flux analysis and drug metabolite tracking.

The core of this guide focuses on the isotopic structural integrity —specifically the spin-spin coupling interactions (


) introduced by the contiguous ¹³C backbone—and provides a validated protocol for its synthesis from Diethyl malonate-¹³C₃.

Structural Specifications & Isotopologue Analysis

Chemical Identity[1][2][3][4]
  • IUPAC Name: Propanediamide-1,2,3-¹³C₃

  • Common Name: Triple ¹³C-labeled Malonamide[1][2]

  • CAS Number: 1330165-30-4[1][2]

  • Molecular Formula:

    
    [3]
    
  • Exact Mass: 105.0531 Da (Calculated for ¹³C₃H₆N₂O₂)

  • Unlabeled Counterpart Mass: 102.0429 Da

Structural Formula & Connectivity

The molecule consists of a central methylene carbon (


) bonded to two equivalent amide carbonyl carbons (

). Unlike the natural abundance isotopomer, the contiguous ¹³C labeling creates a spin-coupled system across the entire carbon backbone.

Figure 1: Connectivity of Malonamide-1,2,3-¹³C₃ highlighting the contiguous ¹³C backbone and ¹Jcc coupling pathways.[4][5]

Synthesis Protocol: Ammonolysis of Diethyl Malonate-¹³C₃

Objective: Synthesize Malonamide-1,2,3-¹³C₃ via nucleophilic acyl substitution using commercially available Diethyl malonate-1,2,3-¹³C₃.

Reaction Scheme


Materials & Reagents
ReagentCASPurityRole
Diethyl malonate-1,2,3-¹³C₃ 53051-81-399 atom % ¹³CPrecursor
Ammonia (NH₃) 7664-41-77N in MethanolNucleophile
Methanol (MeOH) 67-56-1AnhydrousSolvent
Ethyl Acetate 141-78-6HPLC GradeWash Solvent
Step-by-Step Methodology

Step 1: Reaction Setup

  • In a fume hood, charge a pressure-rated reaction vessel (e.g., heavy-walled glass tube with Teflon screw cap) with Diethyl malonate-1,2,3-¹³C₃ (1.0 eq).

  • Cool the vessel to 0°C in an ice bath to minimize ammonia volatilization.

  • Slowly add 7N Ammonia in Methanol (10.0 eq). The large excess drives the equilibrium toward the diamide and prevents polymerization or mono-amide formation.

Step 2: Conversion

  • Seal the vessel tightly.

  • Allow the mixture to warm to room temperature (25°C) and stir magnetically for 24–48 hours .

    • Note: Malonamide precipitates as a white solid as the reaction progresses due to its poor solubility in methanol compared to the starting ester.

Step 3: Isolation & Purification

  • Cool the mixture to 0°C for 1 hour to maximize precipitation.

  • Filter the white precipitate using a sintered glass funnel (porosity 3 or 4).

  • Wash 1: Cold methanol (2 x small volumes) to remove residual ester and mono-amide intermediates.

  • Wash 2: Cold ethyl acetate to remove trace organic impurities.

  • Drying: Dry the solid under high vacuum (< 1 mbar) at 40°C for 6 hours to remove traces of ammonia and methanol.

Step 4: Yield Calculation

  • Theoretical Yield: Calculate based on MW 105.05.

  • Expected Appearance: White crystalline powder.

  • Melting Point: 170–172°C (consistent with unlabeled standard).

Figure 2: Workflow for the ammonolysis of labeled diethyl malonate.

Analytical Characterization & Validation

The defining feature of this compound is its NMR signature. Unlike the singlet peaks observed in unlabeled malonamide (due to natural abundance ¹³C decoupling), the ¹³C₃-isotopologue exhibits complex splitting due to scalar coupling (


).
¹³C NMR Spectral Prediction

Solvent: DMSO-d₆ (Common solvent for amides) Reference: TMS (0 ppm)

Carbon PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Explanation
C=O (C1, C3) ~168.0Doublet (d)~50–55 HzCoupled to central CH₂ (C2).
CH₂ (C2) ~42.0Triplet (t)~50–55 HzCoupled to two equivalent C=O carbons (C1, C3).

Mechanistic Insight: The central methylene carbon (C2) is bonded to two chemically equivalent carbonyl carbons.

  • The signal for C2 is split by C1 into a doublet.

  • The signal is further split by C3 (which is equivalent to C1) into a doublet of doublets.

  • Since

    
    , the center lines overlap, resulting in a 1:2:1 Triplet .
    
Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI

  • Target Ion [M+H]⁺:

    • Unlabeled Malonamide:

      
      
      
    • Triple Labeled Malonamide:

      
      
      
  • Validation Criteria: The mass spectrum should show a dominant peak at

    
     106, with minimal signal at 103 (indicating high isotopic enrichment, typically >99%).
    

Applications in Drug Development[10]

Metabolic Flux Analysis (MFA)

Malonamide is a structural motif in various pharmaceuticals and a metabolite of malonic acid derivatives.

  • Tracer Utility: In biological systems, the intact ¹³C₃ backbone allows researchers to distinguish between de novo synthesis and exogenous uptake. If the backbone cleaves (e.g., decarboxylation), the triplet signal in NMR collapses to a doublet or singlet, providing a direct readout of metabolic stability.

qNMR Internal Standard

Due to the relaxation properties of the ¹³C nuclei, this compound serves as a robust internal standard for quantifying malonamide impurities in drug substances (e.g., Milrinone precursors) using ¹³C-NMR, avoiding the overlap issues common in ¹H-NMR.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16213461, Malonic Acid-1,2,3-13C3. Retrieved from [Link]

  • Organic Syntheses. Diethyl Ethylidenemalonate (General Malonate Chemistry). Org. Synth. 1952, 32,[6] 54. Retrieved from [Link]

  • Royal Society of Chemistry. One-bond 13C–13C spin-coupling constants in saccharides. Retrieved from [Link]

Sources

Precision in Isotopologues: Technical Specifications for Malonamide-13C3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the quantitative bioanalysis of amides and metabolic byproducts—specifically within fluoropyrimidine catabolism (e.g., 5-FU pathways)—the integrity of the Internal Standard (IS) is the single most critical variable controlling assay accuracy. This guide defines the rigorous isotopic purity specifications required for Malonamide-13C3 (Propanediamide-13C3) to function as a valid stable isotope-labeled internal standard (SIL-IS) in regulated LC-MS/MS workflows. We move beyond simple "Certificate of Analysis" values to explore the mechanistic impact of isotopic distribution on Cross-Signal Contribution (CSC) and provide a self-validating protocol for lot release.

The Anatomy of Specification

To ensure data integrity in GLP/GMP environments, we must distinguish between three distinct purity metrics often conflated in procurement.

Chemical vs. Isotopic Purity[1][2][3]
  • Chemical Purity (>98%): The absence of different chemical species (e.g., malonic acid, cyanoacetamide, or synthesis precursors). High chemical purity prevents matrix effects and ionization suppression.

  • Isotopic Purity (Atom % 13C): The average probability that any given carbon position in the bulk material is 13C rather than 12C.

  • Isotopic Enrichment (Isotopologue Abundance): The critical metric for Mass Spectrometry. It represents the percentage of molecules that are fully labeled (

    
    ).
    

The Scientist’s Insight: A material can have 99% Atom % 13C but poor Isotopic Enrichment if the label is randomly distributed (scrambled), resulting in a mix of


 and 

species. For this compound, we require the specific

isotopologue
to maximize the mass shift (+3 Da) away from the analyte’s natural isotopic envelope.

Critical Quality Attributes (CQAs)

The following specifications are derived from FDA/EMA Bioanalytical Method Validation (BMV) requirements to minimize "Cross-Talk" between the analyte and IS channels.

Specification ParameterAcceptance CriteriaScientific Rationale
Chemical Structure

Full backbone labeling ensures stability against metabolic cleavage.
Mass Shift +3.0 Da (approx.)Moves IS signal beyond the natural M+1/M+2 abundance of the native analyte.
Chemical Purity ≥ 98.0% (HPLC/NMR)Minimizes suppression of ionization in the source (ESI).
Isotopic Enrichment ≥ 99.0 atom % 13C Ensures the "M+0" (unlabeled) contribution is negligible (<0.5%).
Unlabeled (M+0) Content < 0.5% CRITICAL: Prevents the IS from generating a false signal in the Analyte channel.
Appearance White to off-white solidVisual check for oxidation or degradation.
Solubility Soluble in Water/MethanolRequired for stock solution preparation (typically 1 mg/mL).

The "Self-Validating" System: Cross-Signal Contribution (CSC)

Trustworthiness in bioanalysis comes from verifying the material in your specific LC-MS method, not just trusting the vendor's label. The primary failure mode for this compound is Cross-Signal Contribution (CSC) .

The Mechanism of Failure
  • IS Interference (IS

    
     Analyte):  If the this compound contains traces of unlabelled Malonamide (
    
    
    
    ), spiking the IS into a "Blank" sample will result in a detectable peak in the Analyte channel.
    • Regulatory Limit:[1] Response must be

      
       of the Analyte LLOQ response (FDA M10).
      
  • Analyte Interference (Analyte

    
     IS):  If the native Malonamide concentration is very high (ULOQ), its natural isotopes (
    
    
    
    abundance) might spill into the IS channel.
    • Mitigation: this compound (+3 Da) is usually sufficient to avoid this, provided the mass resolution is adequate.

Protocol: Pre-Study Isotopic Validation

Objective: Qualify a new lot of this compound before use in clinical samples.

Step 1: Preparation

  • Prepare Solution A : Native Malonamide at ULOQ (Upper Limit of Quantitation).

  • Prepare Solution B : this compound (IS) at the working concentration.

  • Prepare Solution C : Double Blank (Matrix only, no Analyte, no IS).

Step 2: Injection Sequence

  • Inject Solution C (Double Blank)

    
     Establish baseline noise.
    
  • Inject Solution B (IS Only)

    
     Monitor Analyte Channel (MRM for Native).
    
    • Pass Criteria: Peak area in Analyte channel must be

      
       of the LLOQ area (or 
      
      
      
      depending on strictness).[2]
  • Inject Solution A (Analyte Only)

    
     Monitor IS Channel (MRM for 13C3).
    
    • Pass Criteria: Peak area in IS channel must be

      
       of the average IS response.
      

Step 3: Calculation of CSC



Visualization of Workflows

QC & Release Workflow

This diagram illustrates the logical flow from synthesis to analytical release, highlighting the "Stop/Go" decision points based on isotopic purity.

QC_Workflow Start Synthesis of This compound Purification Purification (Recrystallization/Prep-HPLC) Start->Purification Chem_Analysis Chemical Purity Check (1H-NMR / HPLC) Purification->Chem_Analysis Decision_Chem Chem Purity > 98%? Chem_Analysis->Decision_Chem Iso_Analysis Isotopic Enrichment Check (MS / qNMR) Decision_Iso M+0 < 0.5%? Iso_Analysis->Decision_Iso Decision_Chem->Iso_Analysis Yes Fail REJECT / REWORK Decision_Chem->Fail No Decision_Iso->Fail No Release RELEASE LOT Generate CoA Decision_Iso->Release Yes

Figure 1: Quality Control decision tree ensuring both chemical and isotopic integrity before lot release.

The Cross-Signal Contribution Logic

This diagram visualizes the interference pathways (CSC) that the validation protocol detects.

CSC_Logic Analyte Native Malonamide (Analyte) Channel_A Detector Channel A (Analyte MRM) Analyte->Channel_A Signal (Correct) Channel_IS Detector Channel B (IS MRM) Analyte->Channel_IS Interference (Isotope Envelope) IS This compound (Internal Standard) IS->Channel_A Interference (If M+0 present) IS->Channel_IS Signal (Correct)

Figure 2: Signal pathways in MS/MS. Dashed red lines represent the "Cross-Signal Contribution" that high isotopic purity prevents.

Handling and Stability

  • Hygroscopicity: Malonamide derivatives can be hygroscopic. Store in a desiccator at room temperature (or -20°C for long-term reference banking).

  • Solution Stability: Stable in aqueous solutions for at least 24 hours at autosampler temperature (4°C), but stock solutions should be aliquoted and frozen (-20°C) to prevent hydrolysis or bacterial growth.

  • Safety: While generally non-toxic compared to parent drugs (like 5-FU), handle as a chemical irritant.

References

  • FDA (U.S. Food and Drug Administration). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • Tan, A., et al. (2011). "Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis." Journal of Chromatography B, 879(21), 1954-1960.[3] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

An In-Depth Technical Guide to Understanding ¹³C-Labeling Patterns in Malonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Strategic Imperative of ¹³C-Labeling in Modern Drug Development

Stable isotope labeling, particularly with carbon-13 (¹³C), has become a cornerstone in contemporary drug discovery and development. Unlike radioactive isotopes, stable isotopes are non-radioactive, ensuring safety in a broad spectrum of research applications, including human studies.[1] By selectively replacing ¹²C atoms with ¹³C atoms within a molecule of interest, such as a malonamide derivative, we create a "heavy" analogue. This labeled compound is chemically identical to its unlabeled counterpart but can be readily distinguished using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This seemingly simple substitution provides a powerful lens through which to observe the intricate journey of a drug and its metabolites within a complex biological system.

The core utility of ¹³C-labeling in the context of malonamide derivatives—a class of compounds with significant therapeutic potential—lies in its ability to unambiguously trace the metabolic fate of these molecules.[2][3] This guide will delve into the nuances of designing, executing, and interpreting ¹³C-labeling studies to elucidate metabolic pathways, identify novel metabolites, and quantify metabolic fluxes. Such insights are critical for optimizing drug efficacy, minimizing off-target effects, and accelerating the translation of promising candidates from the bench to the clinic.

Section 2: Malonamide and Its Derivatives: A Primer on Structure and Metabolism

Malonamide and its derivatives are characterized by a central malonamide core, a three-carbon dicarboxylic acid amide.[4] Malonate, the conjugate base of malonic acid, is a known competitive inhibitor of succinate dehydrogenase, a key enzyme in the citric acid cycle.[4] The metabolism of malonamide-like structures can be complex, and understanding these pathways is paramount for drug development.

While specific metabolic routes are derivative-dependent, general transformations can be anticipated. These may include hydrolysis of the amide bonds, oxidation, and other enzymatic modifications. A probable biochemical pathway for the metabolism of similar structures involves oxidation by mitochondrial aldehyde dehydrogenase, followed by decarboxylation to yield acetate and carbon dioxide.[5] The introduction of a ¹³C-label allows researchers to meticulously track the carbon backbone of the malonamide derivative as it undergoes these transformations.

Malonamide_Metabolism Malonamide ¹³C-Labeled Malonamide Derivative Metabolite_A Metabolite A (e.g., Hydrolyzed) Malonamide->Metabolite_A Hydrolysis Excretion Excreted Products Malonamide->Excretion Direct Excretion Metabolite_B Metabolite B (e.g., Oxidized) Metabolite_A->Metabolite_B Oxidation Metabolite_B->Excretion Further Metabolism

Caption: Generalized metabolic pathway of a malonamide derivative.

Section 3: Designing a ¹³C-Labeling Strategy: The Art and Science of Isotopic Placement

The success of a ¹³C-labeling study hinges on the strategic placement of the isotopic label within the malonamide derivative. The choice of which carbon atom(s) to label is not arbitrary; it is a decision guided by the specific research question.

Key Considerations for Labeling Design:

  • Metabolic Stability of the Label: The ¹³C label should be placed in a metabolically stable position to ensure it is not readily lost as ¹³CO₂ through decarboxylation, unless that is the specific process being investigated.[6]

  • Symmetry of the Molecule: In symmetric molecules, labeling a single position may result in ambiguity in interpreting the labeling patterns of downstream metabolites. Careful consideration of the molecule's symmetry is crucial.

  • Anticipated Metabolic Pathways: Based on known biochemical transformations of similar structures, the label should be positioned to provide the most informative fragmentation patterns in mass spectrometry or distinct chemical shifts in NMR.

  • Synthetic Feasibility: The chemical synthesis of the ¹³C-labeled malonamide derivative must be achievable. Cost-effective and efficient synthetic routes are a practical necessity.[7]

Common Labeling Strategies:

  • Single-Position Labeling: A single carbon atom is replaced with ¹³C. This is useful for tracking the fate of a specific part of the molecule.

  • Uniform Labeling (U-¹³C): All carbon atoms in the molecule are labeled with ¹³C. This approach is powerful for tracing the entire carbon skeleton and is often used in metabolic flux analysis.

  • Pattern Labeling: Specific multiple carbon atoms are labeled to create a unique isotopic signature. This can be particularly useful for distinguishing between different metabolic pathways.[8]

Labeling Strategy Primary Application Advantages Disadvantages
Single-Position Tracing specific carbon fateCost-effective, simpler synthesisMay not reveal full metabolic picture
Uniform (U-¹³C) Metabolic flux analysis, global fateProvides comprehensive carbon tracingMore expensive, complex synthesis
Pattern Distinguishing convergent pathwaysHigh specificity for pathway analysisCan be synthetically challenging

Section 4: Experimental Workflow: From Labeled Precursor to Data Acquisition

A robust and reproducible experimental workflow is essential for obtaining high-quality data. The following outlines a typical workflow for a ¹³C-labeling study of a malonamide derivative.

Experimental_Workflow Start ¹³C-Labeled Precursor Synthesis Chemical Synthesis Start->Synthesis Labeled_Compound Purified ¹³C-Malonamide Derivative Synthesis->Labeled_Compound Administration Administration to Biological System Labeled_Compound->Administration Incubation Incubation / Dosing Period Administration->Incubation Sampling Sample Collection (e.g., plasma, urine) Incubation->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis NMR / MS Analysis Extraction->Analysis Data_Processing Data Processing and Interpretation Analysis->Data_Processing

Caption: A typical experimental workflow for a ¹³C-labeling study.

Step-by-Step Methodology:

  • Synthesis of the ¹³C-Labeled Malonamide Derivative:

    • Objective: To synthesize the malonamide derivative with the desired ¹³C-labeling pattern.

    • Protocol: This involves multi-step organic synthesis, often starting from a commercially available ¹³C-labeled precursor. For example, a synthesis might commence with ¹³C-labeled iodomethane to introduce a labeled methyl group.[9] The specific reactions will depend on the target molecule's structure. Each step must be carefully optimized to maximize yield and isotopic enrichment. Purification and characterization (e.g., by NMR and MS) are critical to confirm the structure and isotopic purity of the final compound.

  • In Vitro or In Vivo Administration and Sample Collection:

    • Objective: To introduce the labeled compound into a biological system and collect samples containing the parent compound and its metabolites.

    • Protocol (In Vivo Example - Rodent Model):

      • The ¹³C-labeled malonamide derivative is formulated in a suitable vehicle for administration (e.g., oral gavage, intravenous injection).

      • The compound is administered to the animal model at a specific dose.

      • Biological samples (e.g., blood, urine, feces) are collected at predetermined time points.

      • Samples are immediately processed and stored under conditions that prevent metabolite degradation (e.g., flash-frozen in liquid nitrogen).

  • Metabolite Extraction and Preparation for Analysis:

    • Objective: To extract the labeled compounds from the biological matrix and prepare them for analysis.

    • Protocol:

      • Samples are thawed, and proteins are precipitated (e.g., with cold acetonitrile).

      • The supernatant containing the metabolites is collected after centrifugation.

      • The solvent is evaporated, and the residue is reconstituted in a solvent compatible with the analytical instrument.

      • The addition of a known amount of a stable isotope-labeled internal standard at the beginning of this process can correct for variations in sample preparation and analysis.[10]

Section 5: Analytical Techniques and Data Interpretation: Deciphering the Isotopic Signature

The two primary analytical techniques for elucidating ¹³C-labeling patterns are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise location of ¹³C labels within a molecule.[11][12] It provides direct, quantitative positional information about the ¹³C labeling status of each carbon atom.[11]

  • ¹³C NMR: In a broadband decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.[13] The chemical shift of the peak is indicative of the carbon's chemical environment.[14] The presence of a ¹³C label at a specific position will result in a significantly enhanced signal at the corresponding chemical shift. By comparing the spectra of the labeled and unlabeled compounds, one can confirm the position of the label.

  • Interpreting ¹³C NMR Spectra:

    • Number of Signals: The number of signals corresponds to the number of non-equivalent carbons.[13][15]

    • Chemical Shift (ppm): The position of the signal on the x-axis indicates the chemical environment of the carbon. Generally, carbons in saturated functional groups appear below 100 ppm, while those in unsaturated systems (like C=C or C=O) appear above 100 ppm.[13] Carbonyl carbons in amides typically resonate in the 150-220 ppm range.[14]

Carbon Environment Approximate Chemical Shift (ppm)
C-C (Alkyl)0 - 50
C-N30 - 60
C-O50 - 90
C=C (Alkene/Aromatic)100 - 150
C=O (Amide)150 - 180
C=O (Ketone/Aldehyde)190 - 220

This table provides general ranges; specific shifts depend on the full molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is highly sensitive and is used to determine the mass-to-charge ratio (m/z) of ions. In the context of ¹³C-labeling, MS is used to detect the mass shift caused by the incorporation of the heavier ¹³C isotope.[16] This allows for the identification of the parent drug and its metabolites in complex biological mixtures.[2]

  • Metabolic Flux Analysis (MFA): MS is a key technique in ¹³C-MFA, where cells are fed a ¹³C-labeled substrate, and the resulting labeling patterns in downstream metabolites are measured.[17] This data, combined with computational modeling, allows for the quantification of metabolic pathway activities.[17][18]

  • Interpreting MS Data:

    • Isotopologue Distribution: The incorporation of ¹³C atoms into a molecule results in a distribution of isotopologues (molecules that differ only in their isotopic composition). For a molecule with 'n' carbon atoms, the unlabeled molecule is denoted as M+0. If one carbon is ¹³C, it is M+1; if two are ¹³C, it is M+2, and so on.

    • Tracing Metabolic Transformations: By analyzing the mass shifts between the parent drug and its metabolites, one can deduce the metabolic transformations that have occurred. For example, if a labeled fragment is retained in a metabolite, it indicates that this part of the molecule was not cleaved off.

Section 6: Case Study: Hypothetical ¹³C-Labeling of a Malonamide Derivative

To illustrate the principles discussed, consider a hypothetical malonamide derivative, "Malonamide-X," where a ¹³C label is introduced at the carbonyl carbon.

Objective: To determine if the primary metabolic pathway involves hydrolysis of the amide bond.

Experimental Design:

  • Synthesize [carbonyl-¹³C]Malonamide-X.

  • Administer the labeled compound to a rat model.

  • Collect urine samples over 24 hours.

  • Analyze the samples by LC-MS.

Expected Results and Interpretation:

  • Scenario 1: Amide Bond is Stable. The major labeled species detected in the urine would correspond to the parent drug (M+1) and its phase II conjugates (e.g., glucuronide), also showing the M+1 mass shift.

  • Scenario 2: Amide Bond is Hydrolyzed. In addition to the parent drug, a major metabolite detected would be the corresponding carboxylic acid, retaining the ¹³C label (M+1). The other product of hydrolysis, the amine, would be unlabeled.

This simple example demonstrates how strategic labeling and subsequent analysis can provide clear, actionable insights into the metabolic fate of a drug candidate.

Section 7: Conclusion: The Power of Precision in Drug Development

Understanding the ¹³C-labeling patterns in malonamide derivatives is not merely an academic exercise; it is a critical component of modern, efficient drug development.[3][19] By providing an unambiguous view of a drug's metabolic journey, these studies enable researchers to make informed decisions, de-risk candidates earlier, and ultimately, design safer and more effective medicines. The integration of rational labeling design, robust experimental protocols, and advanced analytical techniques empowers scientists to navigate the complexities of drug metabolism with confidence and precision.[20]

References

  • Hare, B. J., Sanders, C. R. 2nd, McIntyre, S. E., & Prestegard, J. H. (1993). Synthesis and characterization of a 13C-labeled alpha-mannosyl glycolipid analog from [13C]glucose. Chemistry and Physics of Lipids, 66(1-2), 155–158. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Experimental & Molecular Medicine, 45(5), e24. [Link]

  • Chemistry LibreTexts. (2023). 6.5: Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • HSC Chemistry. (2021). Carbon-13 NMR Spectroscopy: What You Need to Know. YouTube. [Link]

  • Park, S. H., et al. (2012). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Biomolecular NMR, 52(3), 235-244. [Link]

  • Metabolon. (n.d.). Metabolic Flux Analysis. Metabolon. [Link]

  • NPTEL-NOC IITM. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

  • Szyperski, T. (1995). Labelling analysis for ¹³C MFA using NMR spectroscopy. Metabolic engineering, 145-156. [Link]

  • Wittmann, C., & Heinzle, E. (1999). Mass spectrometry for metabolic flux analysis. Biotechnology and Bioengineering, 62(6), 739-750. [Link]

  • Kim, Y. S. (2004). Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application. Journal of biochemistry and molecular biology, 37(1), 9–17. [Link]

  • Wang, H., et al. (2023). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv. [Link]

  • Villas-Bôas, S. G., Hjersted, J. L., & Nielsen, J. (2005). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, (1), 1-1. [Link]

  • Reo, N. V. (2002). NMR-based metabolomics. Drug and chemical toxicology, 25(4), 341-358. [Link]

  • Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 6, 638. [Link]

  • Draper, H. H., & Hadley, M. (1990). Metabolism of malonaldehyde in vivo and in vitro. Lipids, 25(4), 209-212. [Link]

  • Skyline. (2015). Isotope Labeled Standards in Skyline. Skyline. [Link]

  • Chen, X., et al. (2016). 13 C-labeling approaches for metabolism analysis. Journal of Applied Glycoscience, 63(3), 63-71. [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

  • ResearchGate. (n.d.). Canonical synthesis and metabolism pathways for anandamide. ResearchGate. [Link]

  • Hare, B. J., et al. (1993). Synthesis and characterization of a 13C-labeled alpha-mannosyl glycolipid analog from [13C]glucose. Chemistry and physics of lipids, 66(1-2), 155-158. [Link]

  • Wang, Y., et al. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & biomolecular chemistry, 18(30), 5833-5837. [Link]

  • Wittmann, C. (2002). Metabolic flux analysis using mass spectrometry. Advances in biochemical engineering/biotechnology, 74, 39-64. [Link]

  • Isotope Science. (n.d.). 13C Labeled Compounds. Alfa Chemistry. [Link]

  • Frontiers. (n.d.). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. [Link]

  • NIH. (n.d.). 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. NIH. [Link]

  • Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Amerigo Scientific. [Link]

  • ACS Publications. (n.d.). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. [Link]

  • ChemRxiv. (n.d.). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3). ChemRxiv. [Link]

  • The Brem Method. (2024). MCAT Biochemistry: The 13 Metabolic Pathways Explained. YouTube. [Link]

  • NIH. (n.d.). Multiple Pathways Involved in the Biosynthesis of Anandamide. NIH. [Link]

Sources

Methodological & Application

Application Note: Precision Preparation of Malonamide-13C3 Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the protocol for the preparation, validation, and storage of Malonamide-13C3 (


) stock solutions. As a triple-labeled stable isotope variant of propanediamide, this reagent is frequently employed as an internal standard in metabolic flux analysis and quantitative NMR (qNMR). Due to the hygroscopic nature of primary amides and the high cost of isotopic reagents, this protocol prioritizes gravimetric accuracy , solvent compatibility , and prevention of hydrolytic degradation .

Physicochemical Profile & Isotopic Considerations

Understanding the shift in physical properties between the unlabeled and labeled isotopologue is critical for accurate molarity calculations.[1]

PropertyUnlabeled MalonamideThis compoundCritical Note
Formula


Carbon backbone fully labeled.[1][2]
MW ( g/mol ) ~102.09105.07 Use 105.07 for all molarity calculations.[1]
Solubility Water, DMSO, MeOHWater, DMSO, MeOHHighly polar; insoluble in hexanes/ether.
Hygroscopicity ModerateModerateMust be desiccated before weighing.[1]
Stability Hydrolyzes in acid/baseHydrolyzes in acid/baseAvoid pH extremes to prevent conversion to Malonic Acid-13C3.[1]

Solvent Selection Strategy

The choice of solvent dictates the stability and application of the stock solution.

  • Deuterated Dimethyl Sulfoxide (DMSO-d6): Recommended for Long-Term Storage.

    • Pros: Prevents amide hydrolysis; bacteriostatic; low evaporation rate.[1]

    • Cons: High freezing point (

      
      ); hygroscopic (absorbs atmospheric water).[1]
      
  • Deuterated Water (

    
    ): Recommended for Immediate Biological Assays.
    
    • Pros: Native biological environment; no solvent exchange required for aqueous buffers.[1]

    • Cons: Promotes slow hydrolysis of the amide to carboxylic acid over time; prone to bacterial growth.[1]

Workflow Visualization

The following diagram illustrates the decision logic and critical control points (CCPs) for preparing the stock solution.

MalonamidePrep Start Start: this compound Solid Desiccate CCP 1: Desiccation (24h @ RT, P2O5 or Vacuum) Start->Desiccate Weigh Gravimetric Weighing (5-decimal Balance + Anti-Static) Desiccate->Weigh Remove moisture error SolventDecide Select Solvent Weigh->SolventDecide DMSO Solvent: DMSO-d6 (Dry, Ampouled) SolventDecide->DMSO Long-term Stock Water Solvent: D2O / Buffer (pH 7.0) SolventDecide->Water Immediate Assay MixDMSO Dissolution: Vortex (Mild Heat < 30°C if needed) DMSO->MixDMSO Validation CCP 2: Validation (qNMR or LC-MS check) MixDMSO->Validation StoreDMSO Storage: -20°C (Hygroscopic Protection) MixWater Dissolution: Vortex (Rapid Dissolution) Water->MixWater MixWater->Validation StoreWater Storage: 4°C (Use within 48h) Validation->StoreDMSO Pass Validation->StoreWater Pass

Figure 1: Decision tree for this compound preparation emphasizing moisture control and solvent-dependent stability.

Protocol: Gravimetric Preparation of 10 mM Stock

Equipment Required[1][3][4][5][6]
  • Analytical Balance (readability 0.01 mg).[3]

  • Anti-static gun or ionizer (Amide powders are prone to static charge).[1]

  • Class A Volumetric Flask (10 mL) or calibrated positive-displacement pipette.[1]

  • Vial: Amber glass with PTFE-lined cap.[1]

Step-by-Step Procedure
  • Pre-Weighing Equilibration (Critical):

    • Remove the this compound vial from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, altering the effective mass and diluting the isotopic purity.

  • Static Elimination:

    • Discharge the weighing boat and the spatula using an anti-static gun.[1]

    • Why? Charged particles may "jump" off the spatula or cling to the outside of the weighing vessel, causing invisible mass loss.

  • Weighing:

    • Target Mass Calculation for 10 mL of 10 mM solution:

      
      
      
    • Weigh approximately 10.5 mg of this compound directly into the weighing boat.[1] Record the exact mass (e.g., 10.54 mg).

  • Dissolution:

    • Transfer the solid to the volumetric flask. Rinse the weighing boat 3x with the chosen solvent (DMSO-d6 or

      
      ) into the flask.
      
    • Fill to the meniscus line.[1]

    • Stopper and invert 10 times. Malonamide is highly soluble; sonication is rarely needed and should be avoided to prevent heating/degradation.[1]

  • Concentration Recalculation:

    • Calculate the actual concentration based on the recorded mass:

      
      
      

Quality Control: The Self-Validating System

Do not assume the concentration is correct based solely on weight.[1] Hygroscopicity can lead to "wet" powder where 10 mg of solid


 10 mg of Malonamide.[1]
Validation Method: qNMR (Quantitative NMR)

Use this method to verify the true concentration of the stock.[1][4]

  • Internal Standard: Add a known amount of Traceable Maleic Acid or DSS (Sodium trimethylsilylpropanesulfonate) to an aliquot of the stock.[1]

  • Acquisition: Run a 1H-NMR with a relaxation delay (

    
    ) of at least 30 seconds (5x 
    
    
    
    ) to ensure full relaxation.
  • Observation:

    • Chemical Shift: Look for the methylene (

      
      ) protons.[1] In unlabeled Malonamide, this is a singlet around 
      
      
      
      3.1 ppm.[1]
    • Coupling (The 13C Signature): In this compound, the protons are attached to a

      
       nucleus. The signal will split into a widely spaced doublet (J-coupling 
      
      
      
      ).[1]
  • Calculation: Compare the integration of the this compound satellite peaks against the internal standard. If the calculated molarity is <95% of the gravimetric molarity, the powder has absorbed water. Adjust stock concentration value accordingly.

References

  • Isotope Handling: Cambridge Isotope Laboratories. "Storage and Handling of Stable Isotopes." Link

  • qNMR Methodology: Pauli, G. F., et al. "Quantitative 1H NMR: Development and potential of an analytical method."[1][5] Journal of Natural Products, 2012.[1][5] Link

  • Compound Data: PubChem Compound Summary for CID 7911 (Malonamide - Unlabeled reference). Link

  • Solvent Properties: Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data." Link

Sources

Application Note: Quantitative Analysis of Malonamide in Biological and Pharmaceutical Matrices via GC-MS using Malonamide-13C3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of Malonamide (propanediamide) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the high polarity and low volatility of primary amides, this method utilizes N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to generate volatile trimethylsilyl (TMS) derivatives. Critical to this workflow is the use of Malonamide-13C3 as a stable isotope-labeled internal standard (SIL-IS). Unlike deuterated standards, the 13C3 label eliminates the risk of hydrogen-deuterium exchange during derivatization and prevents chromatographic isotope effects, ensuring identical retention times between the analyte and the standard. This method is validated for applications in metabolic flux analysis, pharmaceutical impurity profiling, and forensic toxicology.

Introduction & Scientific Rationale

The Analytical Challenge

Malonamide (


) is a small, hydrophilic molecule often found as a metabolic intermediate or a degradation product in pharmaceutical synthesis. Its analysis by GC-MS is complicated by two factors:
  • Low Volatility: Strong intermolecular hydrogen bonding prevents direct GC analysis.

  • Derivatization Complexity: Primary amides can form mono-TMS, di-TMS, or dehydrated nitrile byproducts depending on reaction conditions.

The Solution: Stable Isotope Dilution (IDMS)

To correct for extraction variability and derivatization efficiency, we employ This compound . In this isotopologue, all three carbon atoms in the malonyl backbone are replaced with Carbon-13.

  • Analyte: Malonamide (MW 102.09)

  • Internal Standard: this compound (MW 105.07)[1]

Why 13C3? Deuterated standards (e.g., Malonamide-d4) often suffer from "scrambling" (H/D exchange) in protic solvents or during silylation. Furthermore, deuterated compounds often elute slightly earlier than native compounds on capillary GC columns (the deuterium isotope effect), complicating peak integration windows. The 13C3 label is chemically inert and co-elutes perfectly with the native analyte.

Experimental Workflow

The following workflow illustrates the critical path from sample preparation to data acquisition.

G Sample Sample Matrix (Plasma/API) Spike Spike IS (this compound) Sample->Spike 10 µL IS Dry Lyophilization/ N2 Evaporation Spike->Dry Anhydrous Required Deriv Derivatization (BSTFA + 1% TMCS) 60°C, 30 min Dry->Deriv Re-dissolve GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Inject 1 µL

Figure 1: Step-by-step IDMS workflow. Note that the drying step is critical; moisture hydrolyzes silyl reagents.

Detailed Protocol

Materials and Reagents[2][3]
  • Native Standard: Malonamide (CAS 108-13-4), >98% purity.

  • Internal Standard: this compound (CAS 108-13-4 unlabeled), >99% isotopic purity.

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvents: Pyridine (Anhydrous), Acetonitrile (LC-MS grade).

Standard Preparation
  • Stock Solution A (Native): Dissolve 10 mg Malonamide in 10 mL Methanol (1 mg/mL).

  • Stock Solution B (IS): Dissolve 1 mg this compound in 10 mL Methanol (100 µg/mL).

  • Working Standard: Mix varying levels of Stock A with a fixed volume of Stock B (e.g., 50 µL) to create a calibration curve (1–100 µg/mL) with a constant IS concentration.

Sample Preparation & Derivatization

Caution: Silylation reagents are moisture-sensitive. All glassware must be silanized and dry.

  • Extraction: Extract sample (e.g., 100 µL plasma) with 400 µL cold acetonitrile. Vortex and centrifuge (10,000 x g, 5 min).

  • Spiking: Transfer supernatant to a GC vial. Add 10 µL of Stock Solution B (IS) .

  • Drying: Evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Crucial: Residual water will destroy the BSTFA reagent.

  • Reaction: Add 50 µL Anhydrous Pyridine and 50 µL BSTFA + 1% TMCS .

    • Note: Pyridine acts as an acid scavenger and catalyst.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes .

  • Analysis: Transfer to autosampler. Inject within 24 hours.

GC-MS Method Parameters

Gas Chromatography (Agilent 7890B or equivalent)
ParameterSetting
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium, Constant Flow 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (1 min purge) or Split 1:10 (high conc.)
Oven Program 70°C (hold 1 min) → 15°C/min → 300°C (hold 3 min)
Transfer Line 280°C
Mass Spectrometry (EI Source)

Malonamide forms a Bis-TMS derivative (


).
  • MW (Native Bis-TMS): 246.45 Da

  • MW (13C3 Bis-TMS): 249.45 Da

Selected Ion Monitoring (SIM) Table:

CompoundTarget Ion (

)
Qualifier Ion 1Qualifier Ion 2Dwell Time
Malonamide-TMS 231 (M-15)246 (M+)14750 ms
This compound-TMS 234 (M-15)249 (M+)14750 ms
  • Target Ion Logic: The molecular ion (

    
    ) is often weak in TMS amides. The 
    
    
    
    fragment (loss of a methyl group from the silicon atom) is the base peak.
  • Mass Shift: The loss of a methyl group (CH3, mass 15) comes from the TMS tag, not the malonamide backbone. Therefore, the 13C3 backbone remains intact , and the mass shift of +3 Da is preserved (231 → 234).

Data Analysis & Calculation

Quantification is performed using the Response Ratio (RR) method.



The concentration is derived from the linear regression equation (


) of the calibration curve, where 

and

.
Method Validation Criteria
  • Linearity:

    
     over the range 0.1 – 50 µg/mL.
    
  • Recovery: 85–115% (determined by spiking blank matrix).

  • Limit of Quantitation (LOQ): Typically ~50 ng/mL (matrix dependent).

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Peaks / Low Response Moisture contamination.Ensure sample is 100% dry before adding BSTFA. Use fresh reagents.
Multiple Peaks (Tailing) Incomplete derivatization (Mono-TMS).Increase reaction time to 60 min or temp to 70°C. Ensure excess BSTFA.
Vacuum Degradation Column bleed or dirty liner.Change inlet liner. Trim column.
M+3 Signal in Blank Cross-contamination.Run solvent blanks (Hexane) between high-concentration samples.

References

  • Sigma-Aldrich. "Derivatization Reagents for GC: BSTFA and MTBSTFA Protocols." Sigma-Aldrich Technical Bulletins.

  • Varelis, P., & Jeskelis, R. (2008).[2] "Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application... using LC-MS." Food Additives & Contaminants, 25(10), 1208-1215.[3] (Demonstrates synthesis and utility of 13C3-labeled amides/triazines).

  • Santa Cruz Biotechnology. "this compound Product Data Sheet." SCBT Chemicals.

  • Schummer, C., et al. (2009).[4] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.

  • Thermo Fisher Scientific. "GC-MS Metabolomics Analysis: Derivatization Strategies." Thermo Fisher Application Notes.

Sources

Troubleshooting & Optimization

troubleshooting Malonamide-13C3 solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Troubleshooting Malonamide-13C3 Solubility

Part 1: Executive Technical Summary

This compound (


) presents a specific solubility challenge due to its physicochemical nature. Unlike simple mono-amides (e.g., acetamide), malonamide is a primary diamide . This structure creates a dense intermolecular hydrogen-bonding network (lattice energy) that resists solvation by common organic solvents.

The Core Challenge: Researchers often assume that because Malonamide is small and polar, it will dissolve in methanol or ethanol. This is frequently incorrect. While soluble in water, the diamide "lattice lock" often renders it poorly soluble in alcohols and completely insoluble in non-polar solvents like dichloromethane (DCM) or hexanes.

Isotope Note: The


 substitution increases the molecular weight (approx. 105.09  g/mol  vs. 102.09  g/mol ) but does not  significantly alter the solubility profile compared to the unlabeled isotopologue. However, the high cost of the labeled material mandates a "Zero-Waste" dissolution strategy.

Part 2: Solvent Compatibility Matrix

Use this table to select the appropriate solvent for your application (NMR, synthesis, or stock solution).

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Aqueous Water / D₂O Excellent (~180 mg/mL)Best choice if chemistry permits. Rapid dissolution at RT.
Dipolar Aprotic DMSO / DMSO-d₆ Good Recommended for organic reactions. Breaks H-bond lattice effectively.
Dipolar Aprotic DMF Moderate/Good Good alternative to DMSO; easier to remove (lower BP).
Alcohols Methanol / Ethanol Poor / Variable Risk of precipitation. Often requires heating; may crash out upon cooling.
Chlorinated DCM / Chloroform Insoluble Do not use. Malonamide will float/sink as a solid.
Ethers/Alkanes Ether / Hexane Insoluble Strictly antisolvents. Use for precipitation/washing only.

Part 3: Troubleshooting & FAQs

Scenario 1: "I added this compound to Methanol/DCM, and it’s just sitting at the bottom."

Diagnosis: You are fighting the crystal lattice energy. DCM cannot break the intermolecular H-bonds between malonamide molecules. Methanol is a weak competitor for these bonds compared to the malonamide-malonamide interaction.

Corrective Protocol:

  • Stop stirring. Allow the solid to settle.

  • Do not heat excessively if using DCM (low boiling point).

  • Solvent Swap:

    • Carefully decant or pipette off the supernatant (save this just in case traces dissolved).

    • Dry the solid under a gentle stream of nitrogen or argon.

    • Redissolve the solid in DMSO-d₆ (for NMR) or Water (if compatible).

Scenario 2: "I need an organic solvent for a reaction, but I can't use Water."

Diagnosis: Many organic syntheses require anhydrous conditions. Solution: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are your only viable options.

  • Why? The oxygen atom in DMSO is a powerful hydrogen bond acceptor, capable of disrupting the malonamide-malonamide H-bonds.

  • Protocol: Add DMSO dropwise. If dissolution is slow, sonicate for 30-60 seconds. Warm gently to 40°C if necessary.

Scenario 3: "Can I use heat to dissolve it in Methanol?"

Technical Insight: Heating will increase solubility temporarily (supersaturation). However, this creates a metastable state .

  • The Risk: As soon as the solution cools or contacts a seed crystal (e.g., a scratch on the flask or a pipette tip), the this compound will likely recrystallize rapidly.

  • Verdict: Avoid hot methanol for stock solutions. It is unreliable for consistent concentration dosing.

Part 4: Validated Dissolution Workflows

Workflow A: Preparation for NMR Analysis ( or )
  • Objective: Obtain a clear signal without wasting labeled compound.

  • Preferred Solvent: Deuterium Oxide (

    
    ) or DMSO-d₆.
    
  • Weigh 5-10 mg of this compound into a clean vial.

  • Add 0.6 mL of DMSO-d₆ .

  • Vortex for 20 seconds.

  • Visual Check: Hold vial against a light source. The solution must be perfectly clear.

    • If hazy: Sonicate for 1 minute.

    • If still hazy: Add one drop of

      
       (if using DMSO) to assist polarity, provided proton exchange is not an issue for your NMR study.
      
Workflow B: Recovery from "Failed" Solvents

If you accidentally added an insoluble solvent (e.g., Hexane):

  • Centrifuge the sample (2000 x g for 2 minutes).

  • Remove the supernatant with a fine-tip pipette.

  • The this compound pellet remains at the bottom.

  • Dry the pellet under vacuum to remove residual solvent.

  • Add the correct solvent (Water/DMSO).

Part 5: Decision Logic Visualization

The following diagram illustrates the logical flow for solvent selection and troubleshooting.

MalonamideSolubility Start Start: Dissolving this compound CheckApp What is the Application? Start->CheckApp Aqueous Aqueous Compatible? CheckApp->Aqueous Biological / General UseWater Use Water / D2O (High Solubility) Aqueous->UseWater Yes OrganicReq Organic Solvent Required Aqueous->OrganicReq No (Synthesis/Anhydrous) SelectPolar Select High-Polarity Aprotic OrganicReq->SelectPolar UseDMSO Use DMSO or DMF (Good Solubility) SelectPolar->UseDMSO Recommended Avoid AVOID: DCM, Hexane, Ether (Insoluble) SelectPolar->Avoid Non-polar needed? Caution CAUTION: Methanol/Ethanol (Risk of Precipitation) SelectPolar->Caution If Alcohol needed Precip Issue: Precipitation? UseDMSO->Precip Caution->Precip Fix Sonicate + Warm (40°C) or Switch to DMSO Precip->Fix Yes

Figure 1: Decision tree for selecting the optimal solvent for this compound, prioritizing solubility stability.

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7911, Malonamide. Retrieved from [Link]

  • ChemBK (2022). Malonamide Physicochemical Properties and Solubility Data. Retrieved from [Link]

  • Chemistry LibreTexts (2020). Physical Properties of Amides: Hydrogen Bonding and Solubility.[1] Retrieved from [Link]

Sources

Technical Support Center: Accurate Mass Shift Calculations for Malonamide-¹³C₃

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize Malonamide-¹³C₃ as an internal standard in mass spectrometry-based analyses. This document provides in-depth troubleshooting for common issues encountered when calculating and verifying the mass shift of this isotopically labeled compound. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower users to diagnose and resolve issues effectively.

Part 1: Frequently Asked Questions (FAQs) about Malonamide-¹³C₃ in Mass Spectrometry

This section addresses foundational questions regarding the use of Malonamide-¹³C₃.

Q1: What is Malonamide-¹³C₃ and what are its key chemical properties?

A1: Malonamide-¹³C₃ is the isotopically labeled form of Malonamide, where the three carbon atoms have been replaced with the heavy isotope, ¹³C. It is a stable, non-radioactive internal standard used in quantitative mass spectrometry to improve accuracy and precision.

  • Chemical Formula: ¹³C₃H₆N₂O₂[1]

  • Molecular Weight (Monoisotopic): 105.07 g/mol [1]

  • Unlabeled Malonamide (¹²C₃H₆N₂O₂): The corresponding unlabeled compound has a monoisotopic molecular weight of 102.09 g/mol .

Q2: What is the theoretical mass shift I should expect for Malonamide-¹³C₃ compared to its unlabeled counterpart?

A2: The theoretical mass shift arises from the difference in the exact mass of ¹³C and ¹²C isotopes.

  • Exact Mass of ¹²C: 12.000000 amu

  • Exact Mass of ¹³C: 13.003355 amu

  • Mass Difference per ¹³C atom: 1.003355 amu

Since Malonamide-¹³C₃ contains three ¹³C atoms, the expected monoisotopic mass shift is:

3 x 1.003355 amu = +3.010065 Da

Therefore, you should observe the monoisotopic peak of Malonamide-¹³C₃ at approximately 3.010065 Da higher than the monoisotopic peak of unlabeled Malonamide.

Q3: Why is an isotopically labeled internal standard like Malonamide-¹³C₃ used in mass spectrometry?

A3: Isotopically labeled internal standards are the gold standard in quantitative mass spectrometry for several reasons:

  • Correction for Matrix Effects: They co-elute chromatographically with the unlabeled analyte and experience similar ionization suppression or enhancement, allowing for accurate correction.

  • Improved Precision and Accuracy: By calculating the ratio of the analyte signal to the internal standard signal, variability from sample preparation, injection volume, and instrument response can be normalized.[2]

  • Reliable Identification: The known mass difference between the labeled and unlabeled compound provides a high degree of confidence in analyte identification.

Q4: What are the common adducts of malonamide that can be observed in mass spectrometry?

A4: In electrospray ionization (ESI), it is common for molecules to associate with ions present in the mobile phase. For malonamide, you can expect to see the following common adducts in positive ion mode:

  • [M+H]⁺: Protonated molecule

  • [M+NH₄]⁺: Ammonium adduct

  • [M+Na]⁺: Sodium adduct

  • [M+K]⁺: Potassium adduct

It is crucial to account for these adducts when identifying your compound and calculating mass shifts, as they will alter the observed m/z value. A comprehensive list of potential adducts can be found in resources from vendors like Waters and ACD/Labs.[3][4]

Part 2: Troubleshooting Guide for Incorrect Mass Shift Calculations

This section provides a structured approach to diagnosing and resolving discrepancies in observed mass shifts for Malonamide-¹³C₃.

Problem 1: My observed mass shift is slightly different from the theoretical +3.010065 Da. Why?

A deviation from the theoretical mass shift is a common issue that can almost always be traced back to a few key factors.

Causality: Mass spectrometers require regular calibration to ensure the m/z axis is accurate.[5][6] Environmental fluctuations, electronic instability, or prolonged use can cause the calibration to drift, leading to systematic mass errors.[7] This is often the most common reason for inaccurate mass measurements.[8]

Self-Validating Protocol:

  • Prepare a Known Calibration Standard: Use a fresh, manufacturer-recommended calibration solution appropriate for the mass range of your analysis.[6]

  • Acquire Calibration Data: Infuse the calibration standard and acquire data across the relevant mass range.

  • Apply New Calibration: Use the instrument software to apply the new calibration. Most modern instruments have automated procedures for this.

  • Re-analyze Malonamide-¹³C₃: Re-inject your Malonamide-¹³C₃ standard and its unlabeled counterpart.

  • Verify Mass Accuracy: The observed mass shift should now be within the expected tolerance (typically <5 ppm) of the theoretical value. Consistent calibration checks are a cornerstone of good laboratory practice.[9]

Causality: Commercially available isotopically labeled standards are not 100% pure. They contain small amounts of the unlabeled compound and isotopologues with fewer than the specified number of heavy isotopes.[10][11] The observed monoisotopic peak is an average of these species, which can slightly alter its m/z.

Self-Validating Protocol:

  • Consult the Certificate of Analysis (CofA): The supplier of your Malonamide-¹³C₃ should provide a CofA detailing the isotopic purity. This will give you the expected distribution of isotopologues.

  • High-Resolution Mass Spectrometry: If you have access to a high-resolution instrument (e.g., Orbitrap, TOF), you may be able to resolve the different isotopologues.

  • Isotopic Distribution Modeling: Use an isotopic distribution calculator to model the expected isotopic pattern based on the purity stated in the CofA. Compare this theoretical model to your observed spectrum. Several online tools are available for this purpose.

  • Correction Calculation: For highly accurate work, the contribution of the natural isotopic abundance of other elements (like ¹⁵N and ¹⁷O) in the molecule should be considered in your calculations.[10]

Causality: If your mass spectrometer has insufficient resolution, an adduct of an interfering compound or a different adduct of your analyte might be co-eluting and overlapping with your peak of interest. This can shift the apparent center of the peak.

Self-Validating Protocol:

  • Blank Injection: Inject a solvent blank to ensure there are no interfering peaks at the m/z of your analyte.

  • Extracted Ion Chromatogram (EIC): Generate EICs for the theoretical m/z of all expected adducts of both labeled and unlabeled malonamide. The peak shapes and retention times should be identical.

  • Improve Chromatographic Resolution: If co-elution is suspected, modify your LC method (e.g., change the gradient, use a different column) to better separate the compounds.

  • High-Resolution MS: If available, use a high-resolution mass spectrometer to resolve the interfering species from your analyte.

Problem 2: I am seeing unexpected peaks near my Malonamide-¹³C₃ signal. What are they?

The presence of unexpected peaks can be due to in-source phenomena or contamination.

Causality: Amide bonds can be susceptible to fragmentation in the ion source, especially at higher energies.[12][13] This "in-source" fragmentation can lead to the appearance of fragment ions in your mass spectrum. For malonamide, a common fragmentation would be the cleavage of the N-CO bond.[13][14]

Self-Validating Protocol:

  • Reduce Source Energy: Systematically lower the voltages in your ion source (e.g., capillary voltage, cone voltage). If the unexpected peaks decrease in intensity relative to the parent ion, they are likely fragments.

  • Optimize Gas Flows and Temperatures: Adjust nebulizer gas flow and source temperature to find a balance that provides good ionization efficiency with minimal fragmentation.

  • Tandem MS (MS/MS): If your instrument is capable, perform an MS/MS experiment on your Malonamide-¹³C₃ parent ion. The resulting fragment ions should match the unexpected peaks you are observing.

Causality: Contamination from solvents, glassware, or the LC-MS system itself can introduce interfering compounds. Common contaminants include plasticizers (phthalates) and slip agents (erucamide).

Self-Validating Protocol:

  • Systematic Blank Analysis: Run a series of blank injections, starting with fresh, high-purity solvent. This will help identify the source of the contamination.

  • Clean the Ion Source: If contamination is suspected in the mass spectrometer, follow the manufacturer's protocol for cleaning the ion source.

  • Use High-Purity Reagents: Ensure that all solvents and reagents are LC-MS grade.

Problem 3: The peak intensity of my Malonamide-¹³C₃ is very low.

Poor signal intensity can make accurate mass determination difficult.

Causality: The ionization efficiency of your analyte is highly dependent on the ion source parameters and the mobile phase composition.

Self-Validating Protocol:

  • Tune the Instrument: Infuse a solution of your Malonamide-¹³C₃ and systematically optimize the ion source parameters (voltages, gas flows, temperatures) to maximize the signal.[8]

  • Mobile Phase Modification: Adjust the pH of your mobile phase or add modifiers to promote better ionization of malonamide. For positive ESI, a lower pH (e.g., adding formic acid) is generally beneficial.

Causality: The concentration of your standard may be too low, or the compound may have degraded over time.

Self-Validating Protocol:

  • Prepare Fresh Standards: Prepare a fresh dilution of your Malonamide-¹³C₃ from the stock solution.

  • Concentration Series: Analyze a series of dilutions to ensure the response is linear with concentration.

  • Check Storage Conditions: Verify that the standard has been stored according to the manufacturer's recommendations (typically cold and protected from light).

Part 3: Data Tables and Workflows

Table 1: Theoretical Monoisotopic Masses for Malonamide and Malonamide-¹³C₃ Adducts
CompoundAdductTheoretical m/z
Malonamide[M+H]⁺103.0502
[M+NH₄]⁺120.0768
[M+Na]⁺125.0321
[M+K]⁺140.9981
Malonamide-¹³C₃[M+H]⁺106.0603
[M+NH₄]⁺123.0868
[M+Na]⁺128.0422
[M+K]⁺144.0081

Note: These values are calculated based on the exact masses of the most abundant isotopes.

Workflow for Troubleshooting Mass Shift Discrepancies

The following diagram outlines a logical flow for diagnosing and resolving issues with mass shift calculations for Malonamide-¹³C₃.

MassShiftTroubleshooting start Start: Incorrect Mass Shift Observed check_cal Is the instrument recently and properly calibrated? start->check_cal recalibrate Action: Perform full system calibration using a known standard. check_cal->recalibrate No check_purity Does the observed isotopic distribution match the Certificate of Analysis? check_cal->check_purity Yes reanalyze Re-analyze Malonamide-13C3. Is the mass shift correct now? recalibrate->reanalyze reanalyze->check_purity No resolved Issue Resolved reanalyze->resolved Yes model_dist Action: Model the isotopic distribution. Account for isotopic purity. check_purity->model_dist No check_adducts Are there unexpected adducts or co-eluting interferences? check_purity->check_adducts Yes model_dist->check_adducts optimize_lc Action: Optimize LC method for better separation. Run blank injections. check_adducts->optimize_lc Yes check_fragments Are there unexpected peaks near the parent ion? check_adducts->check_fragments No optimize_lc->resolved optimize_source Action: Reduce source energy. Optimize source parameters. check_fragments->optimize_source Yes further_investigation Further investigation needed. Consult instrument specialist. check_fragments->further_investigation No optimize_source->resolved

Caption: Troubleshooting workflow for correcting mass shift calculations.

References

  • Chahrour, O. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • Felixtrument. (n.d.). Good Practice Guide for Isotope Ratio Mass Spectrometry. Retrieved from [Link]

  • de Jonge, R., & Meija, J. (2023). The isotope distribution: A rose with thorns. Mass Spectrometry Reviews, 42(1), e21820. Retrieved from [Link]

  • The ISIC - EPFL mstoolbox. (n.d.). Molecular mass calculator. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (n.d.). Assay of low deuterium enrichment of water by isotopic exchange with [U-¹³C₃]acetone and gas chromatography-mass spectrometry. Retrieved from [Link]

  • Bocker, S. (n.d.). Isotope distributions. Retrieved from [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]

  • National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Retrieved from [Link]

  • Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 2). Can amide bonds fragment in ESI-MS? Retrieved from [Link]

  • University of Washington Proteomics Resource. (n.d.). ESI Common Background Ions: Repeating Units. Retrieved from [Link]

  • PubMed. (n.d.). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Retrieved from [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • Spectroscopy Online. (2026, January 28). Enhancing Isotopic Precision. Retrieved from [Link]

  • Slideshare. (2020, April 23). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient calculation of accurate masses of isotopic peaks. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • Novatia, LLC. (n.d.). ESI Adduct Ions. Retrieved from [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? Retrieved from [Link]

  • The University of Alabama at Birmingham. (2011, January 17). Isotopes and mass spectrometry. Retrieved from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). LC-MS Instrument Calibration. In: Analytical Method Validation and Instrument Performance Verification. Retrieved from [Link]

  • YouTube. (2017, August 11). Calculations Involving Isotopic Abundance and Molar Mass. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

Sources

Introduction: The "Overlap" Paradox in Fully Labeled Compounds

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Researcher/Scientist) From: Technical Support Center – Stable Isotope Applications Subject: Troubleshooting Guide: Resolving NMR Signal Overlap & Complexity in Malonamide-13C3

Welcome to the technical support center. You are likely accessing this guide because the


C-NMR spectrum of your This compound  (

C

H

N

O

) sample appears unexpectedly complex, crowded, or "overlapped."

When working with uniformly labeled (


) small molecules, what appears to be signal overlap is often scalar coupling (

)
.[1] Unlike natural abundance

C NMR (where

C-

C neighbors are statistically rare), this compound contains a contiguous chain of

C atoms. This introduces strong homonuclear splitting patterns that split "singlets" into doublets or triplets, often spanning 30–60 Hz.

This guide addresses two distinct forms of "overlap":

  • Intrinsic "Phantom" Overlap: Misinterpreting

    
     multiplets as multiple impurities or overlapping peaks.
    
  • Extrinsic "True" Overlap: Co-resonance of Malonamide signals with solvent peaks or metabolic matrix components.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My spectrum shows multiple peaks in the carbonyl region (~170 ppm) and aliphatic region (~45 ppm). Is my sample contaminated?

Diagnosis: Likely Negative . This is the expected signature of


 coupling.

Technical Explanation: this compound possesses a


 symmetry axis.
  • The Central Methylene (C2): It is bonded to two equivalent Carbonyl carbons (C1 & C3).

    • Splitting Pattern: Triplet (1:2:1 intensity).

    • Coupling Constant (

      
      ): Typically 50–60 Hz for sp
      
      
      
      -sp
      
      
      bonds.
  • The Carbonyls (C1/C3): Each is bonded to one central Methylene (C2).

    • Splitting Pattern: Doublet.

    • Coupling Constant (

      
      ): Same magnitude (~50–60 Hz).
      

Verification Protocol:

  • Measure the distance (in Hz) between the component peaks of the "multiplet."

  • If the splitting is constant (e.g., ~55 Hz) across both the carbonyl doublet and the methylene triplet, this is

    
    -coupling, not contamination.
    
  • Action: Report the chemical shift as the center of the multiplet.

Q2: The signals are broad and merging (coalescing). Is this an overlap issue?

Diagnosis: This is likely Chemical Exchange or Tautomerism .

Technical Explanation: Malonamide contains amide protons (


) and an acidic methylene group (

).
  • Restricted Rotation: The C-N bond has partial double-bond character. At room temperature, rotation may be slow on the NMR timescale, creating distinct environments for the cis and trans amide protons, which can broaden associated carbon signals via residual coupling or exchange.

  • Proton Exchange: If using D

    
    O or a protic solvent, the amide protons (and potentially methylene protons at high pH) undergo exchange. Intermediate exchange rates cause peak broadening (coalescence), looking like "smeared" overlap.
    

Resolution Protocol:

  • Temperature Variation: Run the experiment at 310K or 320K . Higher temperature accelerates rotation/exchange, sharpening the peaks into defined averages.

  • Solvent Switch: Switch to DMSO-d

    
     . It forms strong H-bonds, slowing exchange and often resolving distinct conformers if they exist.
    
Q3: I have "True" overlap with a metabolite in a complex mixture. How do I resolve it?

Diagnosis: Accidental Isochrony.

Resolution Protocol: Since Malonamide has ionizable protons (on the amide nitrogen and alpha-carbon), its chemical shift is pH-sensitive.

  • pH Titration: Adjusting the pH by +/- 0.5 units can shift the Malonamide signals significantly (due to changes in electron density/hydrogen bonding) while leaving non-ionizable background peaks stationary.

  • High-Field NMR: Moving from 400 MHz to 800 MHz increases chemical shift dispersion (Hz) linearly, separating true overlaps.

Part 2: Experimental Workflows

Workflow A: Differentiating Coupling from Overlap

Use this logic flow to determine if your "overlap" is intrinsic (coupling) or extrinsic (impurities/matrix).

OverlapResolution Start Observation: Complex/Overlapping Signals CheckPattern Analyze Peak Pattern Start->CheckPattern IsMultiplet Is it a symmetric Doublet/Triplet? CheckPattern->IsMultiplet YesMultiplet Yes: Measure Splitting (Hz) IsMultiplet->YesMultiplet Symmetric NoMultiplet No: Asymmetric or Broad IsMultiplet->NoMultiplet Asymmetric CalcJ Is J ~50-60 Hz? YesMultiplet->CalcJ ConclusionCoupling Conclusion: Intrinsic 13C-13C Coupling (Not Overlap) CalcJ->ConclusionCoupling Yes CalcJ->NoMultiplet No (J mismatch) CheckSolvent Check Solvent/pH NoMultiplet->CheckSolvent ActionTitrate Action: Perform pH Titration or Change Solvent (DMSO <-> D2O) CheckSolvent->ActionTitrate ResultSeparation Result: Peaks Shift Independently (True Overlap Resolved) ActionTitrate->ResultSeparation

Figure 1: Decision tree for categorizing and resolving signal anomalies in this compound spectra.

Workflow B: Advanced Pulse Sequences for Simplification

If the


 splitting complicates analysis (e.g., in quantitative studies), use these sequences to collapse multiplets or spread signals.
TechniqueFunctionWhen to Use
13C{1H} Standard Decouples protons only.Routine ID. Shows

splitting.
CT-HSQC Constant-Time Heteronuclear Single Quantum Coherence.Gold Standard. Collapses

splitting in the indirect dimension (

), effectively "decoupling" carbons from each other in the 2D plane [1].
ZS-Decoupling Zangger-Sterk pure shift.Collapses homonuclear couplings in 1D, yielding singlets. (Requires specialized probe/software).
J-Resolved 2D J-spectroscopy.Separates Chemical Shift (F2) from Coupling Constant (F1). Useful to prove the "overlap" is just splitting.

Part 3: Reference Data

Table 1: this compound NMR Profile (Approximate) Note: Values vary by solvent and concentration.

Carbon PositionLabelChemical Shift (

, ppm)
Multiplicity (

)
Coupling Constant (

)
Carbonyl C1, C3~170 - 175Doublet (d)~55 Hz
Methylene C2~40 - 45Triplet (t)~55 Hz

Key Solvent Effects:

  • DMSO-d

    
    :  Sharpens amide signals; distinct NH peaks often visible.
    
  • D

    
    O:  Amide protons exchange (disappear); Carbonyls may shift slightly upfield due to H-bonding with solvent.
    

References

  • NIH National Library of Medicine. (2022). Structure elucidation of uniformly 13C labeled small molecule natural products. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Reich, H. J. (University of Wisconsin). 13C-NMR Coupling Constants. [Link]

Sources

Technical Support Center: Maximizing the Stability of Malonamide-13C3

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and maximizing the stability of Malonamide-13C3. By adhering to the principles and protocols outlined below, you can ensure the integrity of your isotopically labeled compound, leading to more accurate and reproducible experimental outcomes.

Introduction to this compound Stability

This compound is a stable isotope-labeled compound essential for a variety of research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification.[1][2] The carbon-13 labeling provides a distinct mass shift, allowing for precise tracking and measurement.[3] However, like all chemical compounds, this compound is susceptible to degradation if not handled and stored correctly. Understanding the factors that influence its stability is paramount for generating reliable scientific data.

The primary structure of Malonamide consists of two amide functional groups, which are generally stable. However, they are prone to hydrolysis under certain conditions. The stability of isotopically labeled compounds is also a critical consideration to prevent any alteration of the label's position or integrity.[4] This guide will delve into the optimal storage conditions, potential degradation pathways, and troubleshooting strategies to maintain the purity and stability of your this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a refrigerator at 2-8°C .[2] It is crucial to keep the container tightly sealed to protect it from moisture. The compound should be stored in a dry and well-ventilated area.

Q2: How should I store this compound once it is dissolved in a solvent?

If you need to prepare a stock solution, it is recommended to use a dry, aprotic solvent. If an aqueous solvent is necessary, the solution should be prepared fresh and used as soon as possible. For short-term storage of aqueous solutions, store at 2-8°C and use within 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation from repeated freeze-thaw cycles. The pH of the solution should be kept as close to neutral as possible, as both acidic and basic conditions can accelerate hydrolysis.

Q3: What are the main factors that can cause this compound to degrade?

The primary factors that can compromise the stability of this compound are:

  • Moisture: Facilitates hydrolysis of the amide bonds.

  • Temperature: Higher temperatures accelerate the rate of degradation, particularly hydrolysis and thermal decomposition.

  • pH: Both acidic and basic conditions catalyze the hydrolysis of the amide groups.

  • Light: While not as common for simple amides, prolonged exposure to UV light can potentially induce degradation.

Q4: What are the expected degradation products of this compound?

The most common degradation pathway for this compound is hydrolysis. This reaction will break down the amide bonds, resulting in the formation of Malonic acid-13C3 and ammonia . In a stepwise hydrolysis, Malonamic acid-13C3 could be an intermediate product.

Troubleshooting Guide

This section addresses common issues that researchers may encounter, providing a logical workflow for identifying and resolving problems related to this compound stability.

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of the this compound standard or reagent.

Troubleshooting Workflow:

G Malonamide This compound Intermediate Malonamic acid-13C3 Malonamide->Intermediate H2O (H+ or OH-) Product Malonic acid-13C3 + NH3 Intermediate->Product H2O (H+ or OH-)

Sources

calculating isotopic enrichment percentages for Malonamide-13C3

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with Malonamide-13C3 (


). It is designed to move beyond basic definitions into actionable, field-proven protocols for verifying isotopic enrichment.

Status: Operational | Lead Scientist: Active Scope: Mass Spectrometry (MS) & NMR Quantitation Target Compound: this compound (Universal


 Label)

Phase 1: Diagnostic Triage & Workflow

Before calculating percentages, you must select the correct analytical channel based on your sample's purity and concentration. Use the logic flow below to determine your protocol.

Workflow Logic: Selecting the Right Method

AnalyticalWorkflow Start Start: Sample Characterization PurityCheck Is Chemical Purity >95%? Start->PurityCheck ConcCheck Concentration > 5 mM? PurityCheck->ConcCheck Yes MS_Path Method A: Mass Spectrometry (High Sensitivity / Low Conc) PurityCheck->MS_Path No (Matrix Interference) ConcCheck->MS_Path No NMR_Path Method B: qNMR Spectroscopy (High Conc / Structural Validation) ConcCheck->NMR_Path Yes MS_Action Calculate Isotopologue Distribution (M+0 vs M+3) MS_Path->MS_Action NMR_Action Calculate Satellite Integration (1H-13C Coupling) NMR_Path->NMR_Action

Figure 1: Decision matrix for selecting the optimal enrichment calculation method. Use MS for trace analysis; use NMR for high-concentration structural validation.

Phase 2: Mass Spectrometry (MS) Protocol

Objective: Quantify enrichment by comparing the abundance of the labeled isotopologue (


) against the natural (

) and incompletely labeled species (

).
Technical Specifications
  • Target Ion (

    
    ): 
    
    • Natural Malonamide (

      
      ): m/z 103.05 
      
    • This compound (

      
      ): m/z 106.06 
      
  • Shift: +3.01 Da

Step-by-Step Calculation

1. Data Acquisition: Acquire a spectrum in Positive Ion Mode (ESI+). Ensure the detector is not saturated (keep intensity <


 counts) to maintain linear response.

2. Peak Integration: Extract the peak areas (or intensities) for the following m/z values:

  • 
     (Natural, unlabeled)
    
  • 
     (1x 
    
    
    
    , incomplete synthesis)
  • 
     (2x 
    
    
    
    , incomplete synthesis)
  • 
     (3x 
    
    
    
    , Target Product)

3. The Calculation (Isotopic Purity): To calculate the Isotopic Purity (%) of the 13C3 species:



4. The Calculation (Atom Percent Excess - APE): If you are running a metabolic tracer study and need the total Carbon-13 enrichment of the pool:



(Note: 1.1% is the natural background abundance of 13C. For pure this compound reagents, this value approaches 99%).
Troubleshooting MS Issues
IssueDiagnosisResolution
High M+2 Signal (m/z 105) Incomplete Synthesis.The reagent is likely a mixture of 13C2 and 13C3. Check the Certificate of Analysis (CoA). This affects quantitative accuracy in metabolic flux studies.
Signal at m/z 104 is >5% Fragmentation or Contamination.Malonamide can lose

(17 Da). Check if m/z 104 is actually a fragment of a higher mass impurity or an adduct.
M+4 Peak Observed Adduct Formation.Likely an oxidation byproduct or salt adduct. Do not include this in the denominator unless confirmed as a malonamide species.

Phase 3: Proton ( ) NMR Protocol

Objective: Quantify enrichment by analyzing Carbon-Proton coupling (


) satellites. This method is self-validating because it does not require a separate calibration curve.
The "Satellite" Method

In a mixture of labeled and unlabeled malonamide, the central methylene protons (


) behave differently:
  • Unlabeled (

    
    ):  Appears as a Singlet  (approx. 3.1 - 3.3 ppm, solvent dependent).
    
  • Labeled (

    
    ):  The 
    
    
    
    nucleus (spin 1/2) splits the attached protons into a wide Doublet due to the large one-bond coupling constant (
    
    
    ).
Calculation Steps
  • Integrate the Central Peak (

    
    ):  This represents the 
    
    
    
    (unlabeled) contribution.
  • Integrate the Satellites (

    
    ):  Sum the integrals of the two outer doublet peaks. This represents the 
    
    
    
    (labeled) contribution.
  • Apply Formula:



Visualizing the NMR Logic

NMRLogic Spectrum 1H NMR Spectrum (3.0 - 3.5 ppm region) Singlet Central Singlet (12C-H) Spectrum->Singlet Unlabeled Doublet Large Doublet (Satellites) (13C-H, J ~135Hz) Spectrum->Doublet Labeled Calc Ratio Calculation Satellites / (Satellites + Singlet) Singlet->Calc Doublet->Calc

Figure 2: Interpretation of Proton NMR for 13C enrichment. The "Satellites" are the 13C-coupled signals.

Troubleshooting NMR Issues
  • Issue: "I see a doublet of triplets instead of a simple doublet."

    • Cause: This is the correct signature for This compound . The central

      
       protons are split by the central 
      
      
      
      (large doublet) AND by the two adjacent carbonyl
      
      
      atoms (smaller coupling,
      
      
      ).
    • Action: Integrate the entire multiplet cluster as the "labeled" signal. Do not confuse the small

      
       splitting with impurities.
      

Phase 4: Frequently Asked Questions (FAQ)

Q1: Can I use the Certificate of Analysis (CoA) value for my metabolic flux calculations?

  • Answer: Generally, yes, but with caution.[1] Commercial CoAs often report chemical purity (e.g., >98%) and isotopic enrichment (e.g., 99 atom % 13C) separately. For precise metabolic modeling (MFA), you should verify the isotopic distribution experimentally using the MS Protocol above to account for any degradation or lot-to-lot variance.

Q2: My LC-MS shows a peak at M-1. Is my label unstable?

  • Answer: No, the

    
     label is stable. An M-1 peak usually indicates hydride abstraction  or fragmentation in the ion source, not loss of the isotope itself. Optimize your declustering potential or cone voltage to minimize fragmentation.
    

Q3: Why doesn't the molecular weight match exactly 105.09?

  • Answer: Ensure you are using Monoisotopic Mass for MS calculations, not Average Molecular Weight.

    • Average MW (13C3): ~105.09

    • Monoisotopic Mass (13C3): ~105.055

    • Mass spectrometers measure the monoisotopic mass.[2]

Q4: I need to dilute the label with natural malonamide. How do I calculate the final enrichment?

  • Answer: Use the Isotope Dilution Equation:

    
    
    
    • 
      : Moles of labeled/natural compound.
      
    • 
      : Enrichment of the label (e.g., 99%).
      
    • 
      : Natural abundance of 13C.[3][4]
      

References

  • USGS. (2025). Resources on Isotopes: Periodic Table and Isotope Calculations. U.S. Geological Survey. [Link]

  • Scientific Instrument Services. (2025). Isotope Distribution Calculator and Mass Spec Plotter. SISWeb. [Link]

  • National Institutes of Health (NIH). (2016). Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research. PubMed Central. [Link]

  • LibreTexts Chemistry. (2019). Isotopic Abundance and Atomic Weight. Chemistry LibreTexts. [Link]

  • Magritek. (2024). Quantification of single components in complex mixtures by 13C NMR. Magritek Application Notes. [Link]

Sources

Validation & Comparative

Malonamide-13C3 vs unlabeled malonamide mass spectra comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison Guide: Malonamide-13C3 vs. Unlabeled Malonamide in LC-MS/MS Bioanalysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between Malonamide (Unlabeled) and its stable isotope-labeled analog, This compound . The primary application of this compound is as an internal standard (IS) for the absolute quantification of malonamide in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While deuterated standards are common, Carbon-13 (


) labeling  offers superior performance by eliminating the chromatographic isotope effect often observed with deuterium, ensuring perfect co-elution with the analyte.[1] This guide details the mass spectral shifts, fragmentation logic, and experimental protocols required to validate this internal standard.

Chemical and Physical Profile

The fundamental premise of using this compound is that it retains the exact physicochemical properties of the target analyte while providing a distinct mass signature.

FeatureMalonamide (Unlabeled)This compound (Labeled)
Formula


Exact Mass (Monoisotopic) 102.0429 Da105.0530 Da
Precursor Ion (

)
103.1 m/z 106.1 m/z
Mass Shift +3.01 Da
Chromatographic Retention

(Reference)

(Identical to Reference)
pKa / LogP -0.6 (Est) / -1.6 (Polar)Identical

Technical Insight: The +3 Da shift is achieved by replacing all three carbon atoms in the malonyl backbone with Carbon-13. This "Universal" labeling (


) is robust against metabolic scrambling compared to side-chain labeling.

Mass Spectral Characterization

MS1 Spectrum (Precursor Ion Selection)

In Electrospray Ionization (ESI) positive mode, both compounds readily protonate on the amide oxygen/nitrogen.

  • Unlabeled Malonamide: Displays a base peak at m/z 103.1 .

  • This compound: Displays a base peak at m/z 106.1 .

Cross-Talk Validation: A critical validation step is ensuring no spectral overlap.

  • Isotope Contribution: The natural abundance of

    
     in the unlabeled molecule creates a small M+1 signal (~3.3%) at 104.1 and M+2 at 105.1. The M+3 signal at 106.1 is statistically negligible (<0.1%), ensuring the unlabeled analyte does not interfere with the internal standard channel.
    
MS2 Fragmentation & Mechanism

Upon Collision-Induced Dissociation (CID), malonamide undergoes characteristic neutral losses. The primary transition involves the loss of ammonia (


, 17 Da) to form a stable acylium ion or cyclic imide intermediate.
  • Unlabeled Transition:

    
     (Loss of 
    
    
    
    )
  • Labeled Transition:

    
     (Loss of 
    
    
    
    )

Because the neutral loss (


) contains no carbon atoms , the +3 Da mass shift is conserved  in the product ion. This is a critical requirement for a valid MRM (Multiple Reaction Monitoring) transition.

FragmentationPathway cluster_0 Unlabeled Malonamide Pathway cluster_1 This compound Pathway M_Unlabeled Precursor [M+H]+ m/z 103.1 (C3 H7 N2 O2)+ Frag_Unlabeled Product Ion m/z 86.1 (C3 H4 N O2)+ M_Unlabeled->Frag_Unlabeled Loss of NH3 (-17 Da) Mechanism Mechanism: Nucleophilic attack leads to deamidation M_Unlabeled->Mechanism M_Labeled Precursor [M+H]+ m/z 106.1 (13C3 H7 N2 O2)+ Frag_Labeled Product Ion m/z 89.1 (13C3 H4 N O2)+ M_Labeled->Frag_Labeled Loss of NH3 (-17 Da) Carbon Backbone Intact M_Labeled->Mechanism

Figure 1: Comparative fragmentation pathways showing the conservation of the 13C label during the primary neutral loss of ammonia.

Chromatographic Performance (The 13C Advantage)

One of the most significant advantages of this compound over deuterated alternatives (e.g., Malonamide-D4) is the elimination of the Chromatographic Isotope Effect .

  • Deuterium Effect: C-D bonds are shorter and possess lower molar volume than C-H bonds. In Reverse Phase LC (RPLC), this often causes deuterated analogs to elute earlier than the unlabeled analyte. This separation exposes the IS to different matrix suppression zones than the analyte, compromising quantification accuracy.

  • Carbon-13 Effect: The

    
     atom has virtually identical steric and electronic properties to 
    
    
    
    . Therefore, This compound co-elutes perfectly with Malonamide.
Experimental Workflow for Validation

To validate this performance, the following workflow is recommended:

Workflow Step1 1. Standard Preparation Mix Unlabeled (100 ng/mL) + 13C3-Labeled (100 ng/mL) Step2 2. LC Separation Column: C18 Polar Embedded Mobile Phase: 0.1% Formic Acid/ACN Step1->Step2 Step3 3. MS/MS Detection (MRM) Channel A: 103.1 -> 86.1 Channel B: 106.1 -> 89.1 Step2->Step3 Step4 4. Data Analysis Overlay Chromatograms Step3->Step4 Step5 5. Evaluation Criteria ΔRT < 0.02 min Peak Shape Symmetry > 0.9 Step4->Step5

Figure 2: Step-by-step experimental workflow for validating the internal standard performance.

Recommended Experimental Protocol

Objective: To confirm the suitability of this compound as an internal standard.

Step 1: MS Source Optimization
  • Prepare a 1 µg/mL solution of this compound in 50:50 Methanol:Water.

  • Infuse directly into the MS at 10 µL/min.

  • Tune Mode: ESI Positive.

  • Scan Range: 50–200 m/z.

  • Optimization: Adjust Declustering Potential (DP) to maximize the precursor (

    
    ). Adjust Collision Energy (CE) to maximize the product ion (
    
    
    
    ). Typical CE ranges for small amides are 15–25 eV.
Step 2: Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 or Waters HSS T3 (Polar retention is necessary as Malonamide is highly polar).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold for polar retention)

    • 1-4 min: 2% to 90% B

    • 4-6 min: 90% B (Wash)

    • 6.1 min: Re-equilibrate at 2% B.

Step 3: Cross-Signal Contribution Test
  • Sample A (Analyte Only): Inject high concentration unlabeled Malonamide. Monitor 106.1

    
     89.1. Result should be < 0.5% of IS response.
    
  • Sample B (IS Only): Inject this compound. Monitor 103.1

    
     86.1. Result should be < 0.5% of Analyte response.
    

Conclusion

This compound provides a robust, scientifically superior alternative to deuterated standards for the bioanalysis of malonamide. The +3 Da mass shift is sufficient to avoid isotopic overlap, while the 13C labeling strategy guarantees identical chromatographic behavior, ensuring that the internal standard accurately compensates for matrix effects and ionization suppression at the exact moment of elution.

References

  • Wang, S., et al. (2023). "Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry." National Institutes of Health (PMC). Link (Generalized principle of 13C vs Deuterium retention stability).

  • Hellerstein, M. K., & Neese, R. A. (1999). "Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations." American Journal of Physiology. (Foundational theory on mass isotopomer analysis).
  • Stokvis, E., et al. (2005). "Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Link (Authoritative source on IS selection).

  • Gu, H., et al. (2014). "Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization." Analytical Chemistry. Link (Specific data on chromatographic isotope effects).

Sources

Comparison Guide: Certifying Malonamide-13C3 Reference Standards for GMP Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the regulated environment of pharmaceutical development, the integrity of analytical data is non-negotiable. For the quantification of Malonamide (a common impurity and metabolite in amide-containing drug substances), the choice of internal standard (IS) dictates the accuracy of the assay.

This guide objectively compares GMP-certified Malonamide-13C3 against non-certified isotopologues (Deuterium-labeled) and external standardization methods. While deuterated standards are often cheaper, they introduce significant risks regarding Hydrogen/Deuterium (H/D) exchange and chromatographic retention time shifts. This compound , with a stable carbon-13 backbone, offers the only self-validating, regulatory-compliant solution for GMP release testing.

Part 1: The Regulatory Imperative (Why GMP?)

Under ICH Q7 and FDA Guidance on Analytical Procedures (Q2(R2)/Q14) , reference standards used in GMP assays must be "fit for purpose." For a standard to be used in release testing or stability studies, it requires:

  • Traceability: Unbroken chain of comparison to a primary standard or rigorous structural elucidation.

  • Potency Assignment: A certified purity value (mass balance or qNMR) with defined uncertainty.

  • Stability Data: Proof that the material does not degrade during storage or use.

The Risk of Non-Certified Standards: Using a research-grade (non-GMP) standard for a GMP release assay introduces a compliance gap. If the standard's purity is overestimated by 2% due to lack of residual solvent testing, your drug product's impurity calculation will be underestimated by 2%, potentially causing a false pass on safety specifications.

Part 2: Comparative Analysis of Alternatives

The Chemistry: 13C3 vs. Deuterium (d4/d6)

Malonamide (


) contains labile protons on the amide groups.
  • Deuterated Malonamide (

    
     or 
    
    
    
    ):
    Often labels the amide nitrogens. These deuteriums rapidly exchange with protons in the mobile phase (water/methanol), leading to signal loss and "scrambling" of the mass signature. Even carbon-bound deuterium can cause a "Deuterium Isotope Effect," shifting the retention time (RT) slightly ahead of the analyte.
  • This compound: The label is incorporated into the carbon backbone (

    
    ). This is chemically non-exchangeable and co-elutes perfectly with the analyte, ensuring the IS experiences the exact same matrix suppression as the analyte.
    
Performance Data: Matrix Effects

The following data summarizes a recovery study of Malonamide spiked into human plasma (simulated data based on typical isotope dilution performance).

Table 1: Comparative Accuracy in High-Matrix Samples

MetricExternal Standard (Unlabeled)Deuterated IS (Malonamide-d4)GMP this compound
Retention Time Match N/A

-0.15 min (Shift)
Exact Match
Matrix Factor (MF) 0.65 (Significant Suppression)0.92 (Partial Correction)1.01 (Full Correction)
Recovery (%) 65% ± 12%92% ± 5%100% ± 1.5%
H/D Exchange Risk NoneHigh (Amide Protons) Zero
Regulatory Risk High (Requires Matrix Matching)Medium (Validation Challenges)Low (Gold Standard)

Analyst Insight: The "Retention Time Shift" in deuterated standards is critical. If the IS elutes 0.15 minutes earlier than the analyte, it may elute before a matrix suppression zone that affects the analyte, failing to correct for the suppression. 13C3 co-elutes perfectly, correcting for the suppression event in real-time.

Part 3: The Certification Workflow (Visualization)

To certify a standard as "GMP," it must undergo a rigorous lifecycle. The diagram below illustrates the critical path from synthesis to release.

GMP_Certification_Lifecycle cluster_Analysis 3. Characterization (The 'Certificate') Synthesis 1. Synthesis (13C3 Precursors) Purification 2. Purification (Recrystallization) Synthesis->Purification Identity Identity (1H-NMR, 13C-NMR, MS) Purification->Identity Purity Chromatographic Purity (HPLC-UV/CAD) Purification->Purity Residuals Residuals (Water, Solvents, Ash) Purification->Residuals Calculation 4. Potency Assignment (Mass Balance/qNMR) Identity->Calculation Purity->Calculation Residuals->Calculation Release 5. QA Release (CoA Generation) Calculation->Release Validated Data

Figure 1: The GMP Certification Lifecycle. Note that "Potency" is not just purity; it is Purity minus Water minus Residual Solvents.

Part 4: Experimental Protocol (Self-Validating System)

This protocol utilizes this compound as an Internal Standard for LC-MS/MS quantification.

Objective: Quantify Malonamide in API wash water (cleaning validation) or plasma.

Materials
  • Analyte: Malonamide Reference Standard (Unlabeled).

  • Internal Standard: GMP this compound (Certified Potency: 99.2%).

  • Instrument: Triple Quadrupole LC-MS/MS.

Workflow Steps
  • Stock Preparation (The Critical Step):

    • Dissolve ~10 mg of this compound in Water/Methanol (50:50).

    • Correction: Adjust the weighed mass by the purity factor listed on the GMP CoA (e.g., if purity is 99.2%, Weighing

      
       active).
      
    • Why? Failure to correct for GMP potency is the #1 source of systematic error.

  • Spiking (Internal Standardization):

    • Add a constant volume of 13C3-IS solution to every sample (Blanks, Calibrators, QC, Unknowns).

    • Target final IS concentration: ~50% of the expected analyte concentration.

  • LC-MS/MS Method:

    • Column: C18 Polar Embedded (to retain polar Malonamide).

    • Transitions:

      • Analyte:

        
         (Loss of 
        
        
        
        )
      • IS (13C3):

        
         (Mass shift +3 Da).
        
    • Note: Ensure the mass window is narrow (0.7 Da) to prevent cross-talk.

  • System Suitability Test (SST):

    • Inject the IS alone. Check for unlabeled Malonamide response (Isotopic Purity Check).

    • Inject Analyte alone. Check for 13C3 response (Cross-talk Check).

    • Acceptance Criteria: Interference < 0.5% of LLOQ.

Part 5: Decision Logic for Standard Selection

When should you invest in GMP 13C3 standards versus research-grade alternatives? Use this logic flow.

Standard_Selection_Logic Start Start: Select Reference Standard Purpose What is the Assay Purpose? Start->Purpose RD Early R&D / Screening Purpose->RD GMP GMP Release / Stability / Clinical Purpose->GMP Matrix Is Matrix Complex? (Plasma/Urine/Wash) RD->Matrix C13 GMP this compound (REQUIRED) GMP->C13 Regulatory Requirement Simple Simple Buffer Matrix->Simple Complex Complex Matrix Matrix->Complex If Budget Constrained ExtStd External Standard (Acceptable) Simple->ExtStd Deuterium Deuterated IS (High Risk of Exchange) Complex->Deuterium If Budget Constrained Deuterium->C13 If Validation Fails

Figure 2: Decision Matrix for selecting the appropriate reference standard based on regulatory phase and matrix complexity.

References

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. (2000).[1][2] [Link]

  • FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics.[3][4] U.S. Food and Drug Administration.[3][4] (2015).[4] [Link]

  • Wang, S. et al. Benefits of 13C vs. Deuterium Labeled Internal Standards in LC-MS/MS. Clinical Mass Spectrometry. (2023). [Link] (Note: Generalized citation for 13C vs D principles supported by search results).

  • European Medicines Agency: GMP Certificate Interpretation and Reference Standards. (2024).[5] [Link]

Sources

Technical Guide: Cross-Validation of Malonamide-13C3 Isotopic Abundance

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary: The Cost of Isotopic Uncertainty

In quantitative metabolomics and drug development, the integrity of an internal standard is absolute. Malonamide-13C3 is a critical fragment used in pyrimidine metabolism tracing and as a mass spectrometry internal standard. However, commercial batches often vary in isotopic purity (atom %


) and isotopologue distribution (

vs.

impurities).

Relying solely on a Certificate of Analysis (CoA) without in-house verification introduces a "silent error" into kinetic flux models. A 1% deviation in isotopic abundance can propagate into a >10% error in calculated metabolic flux rates.

This guide provides a rigorous, self-validating protocol to cross-validate this compound using two orthogonal techniques: High-Resolution Mass Spectrometry (HRMS) for isotopologue distribution and Quantitative


-NMR (qNMR)  for positional isotopic accuracy.

The Analytical Challenge

This compound (


) presents unique validation challenges compared to larger molecules:
  • Symmetry: The molecule is chemically symmetric, meaning the two carbonyl carbons are magnetically equivalent in standard NMR, but their coupling patterns in

    
    -enriched samples can be complex.
    
  • Low Molecular Weight (MW ~105.07): In MS, it falls into the "noisy" low-mass region, requiring high-resolution instruments to distinguish it from solvent background.

Comparison of Validation Methods
FeatureHRMS (Orbitrap/Q-TOF) qNMR (Inverse Gated) EA-IRMS
Primary Output Isotopologue Distribution (

to

)
Site-Specific Atom %

Global Bulk

Content
Sensitivity High (ng range)Low (mg range required)Medium
Structural Insight Low (Mass only)High (Bond connectivity)None
Blind Spot Cannot easily distinguish positional isomersRequires long relaxation times (

)
Destructive; no structural data
Verdict Screening Tool Gold Standard for Purity Not Recommended for Structure

Experimental Protocol: The Dual-Path Validation System

This protocol uses a "Gatekeeper" approach. HRMS is the rapid screen; qNMR is the definitive validation.

Workflow Diagram

MalonamideValidation cluster_HRMS Path A: HRMS Screening cluster_NMR Path B: qNMR Validation Start Batch Receipt: this compound Prep_MS Dilute to 1 µM (50:50 MeOH:H2O) Start->Prep_MS Prep_NMR Dissolve 10mg in DMSO-d6 + Cr(acac)3 relaxant Start->Prep_NMR Acq_MS Acquire Full Scan (R>140,000) Prep_MS->Acq_MS Calc_MS Calculate Isotopologue Distribution (M+0, M+1, M+2, M+3) Acq_MS->Calc_MS Decision Compare Results Calc_MS->Decision Acq_NMR 13C-NMR Inverse Gated Decoupling (D1 > 5*T1) Prep_NMR->Acq_NMR Calc_NMR Integrate Satellites vs Main Peak Acq_NMR->Calc_NMR Calc_NMR->Decision Pass PASS: >99% Enrichment Valid for Flux Analysis Decision->Pass Data Converges Fail FAIL: High M+2 or M+0 Reject Batch Decision->Fail Discrepancy >2%

Figure 1: Dual-path validation workflow ensuring both mass distribution and structural integrity.

Protocol A: High-Resolution Mass Spectrometry (HRMS)[1][2][3]

Objective: Determine the ratio of fully labeled (


) vs. partially labeled (

) and unlabeled (

) species.
  • Sample Preparation:

    • Dissolve this compound to a concentration of 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Critical: Use LC-MS grade solvents to minimize background noise in the low

      
       range.
      
  • Instrument Parameters (Orbitrap Example):

    • Ionization: ESI Positive Mode.

    • Resolution: 140,000 @

      
       200 (Essential to resolve fine isotopic structure).
      
    • Scan Range:

      
       80–150.
      
  • Data Analysis:

    • Extract Ion Chromatograms (EIC) for:

      • 
         103.050 (Unlabeled, 
        
        
        
        )
      • 
         104.053 (
        
        
        
        ,
        
        
        )
      • 
         105.057 (
        
        
        
        ,
        
        
        )
      • 
         106.060 (
        
        
        
        ,
        
        
        - Target)
    • Calculation:

      
      
      
Protocol B: Quantitative -NMR (qNMR)[4]

Objective: Verify the specific position of the


 label and calculate absolute enrichment using signal integrals.
  • Sample Preparation:

    • Dissolve 10–15 mg of this compound in 600 µL DMSO-

      
      .
      
    • Relaxation Agent: Add 20 µL of 0.1 M Chromium(III) acetylacetonate (

      
      ).
      
    • Why?

      
       nuclei have long relaxation times (
      
      
      
      ).[1] Without a paramagnetic relaxant, integration will be inaccurate due to saturation.
  • Acquisition Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker). This suppresses the Nuclear Overhauser Effect (NOE), ensuring signal intensity is proportional to concentration, not proton proximity.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      . With
      
      
      , a delay of 5–10 seconds is usually sufficient (vs. 60s+ without).
    • Scans: 512–1024 (to achieve S/N > 200).

  • Data Processing:

    • Apply exponential line broadening (LB = 1.0–2.0 Hz).

    • Phase and baseline correct manually.[2]

    • Integrate the carbonyl carbons (~168 ppm) and methylene carbon (~42 ppm).

Data Interpretation & Case Study

How to Read the Results

In a perfect


 sample, the NMR spectrum should show massive 

coupling (doublets or triplets) rather than the singlets seen in natural abundance.

Simulated Data Comparison: High Quality vs. Low Quality Batch

ParameterHigh Quality Batch Low Quality Batch Implication
HRMS M+3 Abundance 99.2%94.5%Low quality batch introduces 5% unlabeled "noise" into flux models.
HRMS M+2 Abundance 0.7%4.1%Indicates incomplete synthesis (failure to label one carbon).
NMR Carbonyl Signal Clean Triplet (

Hz)
Complex MultipletThe triplet confirms the carbonyl is bonded to another

(methylene).
NMR Methylene Signal Triplet (

Hz)
Singlet + Triplet mixPresence of singlet indicates natural abundance

neighbors.
Calculation of Atom % from qNMR

Unlike MS, NMR allows you to calculate enrichment by comparing the "satellite" peaks (from


 coupling) to the central peak if a natural abundance standard is added.

For this compound, look for the coupling constants (


) :
  • The Carbonyl (

    
    ) and Methylene (
    
    
    
    ) are directly bonded.
  • One bond coupling (

    
    ) is typically 40–60 Hz.
    
  • If the enrichment is <99%, you will see a superposition of the labeled species (coupled) and unlabeled impurities (uncoupled singlets).

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Santa Cruz Biotechnology. (2023). This compound Product Specifications and Applications.

  • IUPAC. (2001).[3] Guidelines for NMR Nomenclature and Reporting Stable Isotope Data. Pure and Applied Chemistry.

  • Hermann, G., et al. (2018). Good Practice Guide for Isotope Ratio Mass Spectrometry. Forensic Isotope Ratio Mass Spectrometry (FIRMS) Network.[4]

  • NIST. (2023). Standard Reference Materials for Stable Isotopes. National Institute of Standards and Technology.[5]

Sources

Safety Operating Guide

Personal protective equipment for handling Malonamide-13C3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Malonamide-13C3 (Propanediamide-1,2,3-13C3) presents a unique dual-risk profile. While its chemical toxicity is moderate (Irritant), its operational risk is critical due to the high cost and analytical sensitivity of stable isotope reagents.

  • Chemical Hazard (The "Safety" Risk): Malonamide is a solid amide that acts as a skin, eye, and respiratory irritant (H315, H319, H335).

  • Isotopic Integrity (The "Data" Risk): The primary operational threat is isotopic dilution . Human skin oils, standard laboratory dust, and plasticizers are rich in Carbon-12 (

    
    C). Contact with these contaminants renders the 
    
    
    
    C-enriched material analytically useless for NMR or Mass Spectrometry standards.

Core Directive: Your PPE strategy must function as a bi-directional barrier —protecting the scientist from irritation and protecting the compound from natural abundance carbon contamination.

PPE Matrix: The "Clean Chain" Protocol

The following PPE selection is calibrated for handling fine powders of high-value stable isotopes.

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double-Gloving Strategy Inner: 4-mil Nitrile (Tight)Outer: 5-mil Nitrile (Long-cuff)Isotopic Purity: Human sebum is a major source of

C contamination. Double gloving eliminates micro-porosity risks. The outer glove is "sacrificial"—changed immediately if it touches non-sterile surfaces (e.g., door handles, notebooks).
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Backup)Dust Control: Malonamide is a fine powder (H335). Inhalation causes mucosal irritation. A fume hood prevents loss of expensive material to air currents and protects the user.
Eye Protection Chemical Splash Goggles (Indirect Venting)Particulate Defense: Standard safety glasses allow fine powders to migrate around the lens. Goggles seal the orbital area against hygroscopic dust that irritates moist eye tissue.
Body Defense Tyvek® Lab Coat or Cotton (Dedicated Isotope Coat)Cross-Contamination: Synthetic fibers can generate static charge, causing the

C powder to "fly" and disperse. Cotton reduces static; Tyvek provides a barrier against spills.

Operational Workflow: Handling & Weighing

Handling this compound requires a "Zero-Background" mindset. Follow this logic flow to ensure sample integrity.

Phase 1: Preparation (The Static Check)
  • Environment: Work strictly within a certified chemical fume hood.

  • Static Neutralization: Use an ionizing anti-static gun or polonium strip near the balance.

    • Why:

      
      C-Malonamide is often dry and electrostatic. Static charge can cause the powder to leap from the spatula, resulting in mass loss and inhalation risk.
      
  • Surface Decontamination: Wipe the balance and work area with an appropriate solvent (e.g., HPLC-grade Methanol) and a lint-free wipe before bringing the vial in.

Phase 2: The Transfer (The "Clean Hand" Technique)
  • Don PPE: Apply inner gloves. Tape cuffs to lab coat. Apply outer gloves.

  • Open Vial: Tap the vial gently on the benchtop to settle powder.

  • Weighing:

    • Do NOT insert a spatula directly into the stock vial if possible.

    • Preferred Method: Tap-transfer small amounts into a pre-tared weighing boat or secondary vial. This prevents introducing foreign carbon from the spatula into the main stock.

  • Solubilization (Immediate): If the protocol allows, dissolve the solid immediately in the deuterated solvent (e.g., DMSO-d6 or D2O) to lock the isotope into a liquid phase, eliminating dust hazards.

Visualizing the Safety & Integrity Workflow

The following diagram illustrates the decision logic for PPE and the critical control points for contamination prevention.

G cluster_0 Hazard Identification cluster_1 PPE & Engineering Controls cluster_2 Handling Protocol Risk1 Chemical Hazard: Irritant (H315, H319) Hood Engineering Control: Chemical Fume Hood Risk1->Hood Mitigates Inhalation Risk2 Operational Hazard: 12C Contamination Gloves PPE Barrier: Double Nitrile Gloves Risk2->Gloves Prevents Sebum Transfer Weigh Weighing Step Hood->Weigh Gloves->Weigh Static Process Control: Anti-Static Gun Static->Weigh Prevents Powder Loss Transfer Solubilization Weigh->Transfer Immediate Dissolution Waste Disposal Transfer->Waste

Figure 1: Integrated Safety and Contamination Control Workflow for this compound.

Emergency Response & Disposal

Spills (Dry Powder)
  • Evacuate the immediate area if a large plume is generated (rare for mg quantities).

  • Do NOT use compressed air. This will aerosolize the irritant and spread the isotope.

  • Wet Wipe Method: Cover the spill with a wet paper towel (water or methanol) to dampen the powder, then wipe up. This prevents dust generation.[1]

  • Verification: If working in a radiation-controlled zone (shared lab), verify this is stable

    
    C and not radioactive 
    
    
    
    C before disposal.
Disposal
  • Chemical Stream: Dispose of as solid organic waste. Malonamide is not classified as P-listed or U-listed acute hazardous waste, but local regulations apply.

  • Labeling: Clearly mark waste containers as "Contains Stable Isotopes" if your facility tracks mass balance for NMR/MS purity reasons, though it poses no radiological hazard.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). PubChem Compound Summary for CID 7911, Malonamide. Retrieved October 26, 2023, from [Link]

Sources

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